Cilagicin
Description
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Structure
2D Structure
Properties
Molecular Formula |
C68H103N15O21 |
|---|---|
Molecular Weight |
1466.6 g/mol |
IUPAC Name |
2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-18-(carboxymethyl)-12-[(4-hydroxyphenyl)methyl]-33-[[(2R)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-34-methyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-9-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid |
InChI |
InChI=1S/C68H103N15O21/c1-5-6-7-8-9-10-11-12-13-14-18-21-52(87)76-50(37-84)65(100)83-58-39(4)104-68(103)49(31-40-19-16-15-17-20-40)81-62(97)44(27-29-70)77-66(101)57(38(2)3)82-64(99)45(30-41-22-24-42(85)25-23-41)74-53(88)35-72-60(95)48(34-56(92)93)80-63(98)46(32-51(71)86)75-54(89)36-73-59(94)47(33-55(90)91)79-61(96)43(26-28-69)78-67(58)102/h15-17,19-20,22-25,38-39,43-50,57-58,84-85H,5-14,18,21,26-37,69-70H2,1-4H3,(H2,71,86)(H,72,95)(H,73,94)(H,74,88)(H,75,89)(H,76,87)(H,77,101)(H,78,102)(H,79,96)(H,80,98)(H,81,97)(H,82,99)(H,83,100)(H,90,91)(H,92,93)/t39-,43-,44+,45+,46-,47+,48-,49+,50-,57+,58+/m1/s1 |
InChI Key |
VWUVBLKQQIUNSB-ONAOSSAGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H](CO)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC1=O)CCN)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCN)CC3=CC=CC=C3)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCN)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of Cilagicin
Abstract
This compound is a synthetically derived lipodepsipeptide antibiotic with potent activity against a range of clinically significant Gram-positive pathogens, including those with multidrug resistance.[1][2][3] Its novel mechanism of action, the simultaneous binding and sequestration of two essential polyprenyl phosphate lipid carriers, undecaprenyl phosphate (C₅₅-P) and undecaprenyl pyrophosphate (C₅₅-PP), is responsible for its bactericidal activity and its remarkable ability to evade resistance development.[1][2][3][4] This document provides a comprehensive technical overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Dual Sequestration of Essential Lipid Carriers
This compound's primary antibacterial activity stems from its ability to disrupt the biosynthesis of the bacterial cell wall.[2][5] Specifically, it targets and binds to two critical lipid carriers that are indispensable for transporting peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane:
-
Undecaprenyl Phosphate (C₅₅-P)
-
Undecaprenyl Pyrophosphate (C₅₅-PP)
These molecules are essential chaperones in the lipid II cycle, which is the central pathway for peptidoglycan synthesis.[2][6] By binding to both C₅₅-P and C₅₅-PP, this compound effectively sequesters them, preventing their participation in the transport of glycopeptide subunits across the cell membrane.[2][3] This dual-target mechanism is a key differentiator from other antibiotics like bacitracin, which binds only one of these molecules and is therefore more susceptible to resistance. The simultaneous inhibition of both pathways presents a significant barrier to the evolution of resistance.[1]
Signaling Pathway Diagram
The following diagram illustrates the dual-binding mechanism of this compound and its inhibitory effect on the bacterial cell wall synthesis pathway.
Caption: this compound's dual-binding mechanism of action.
Quantitative Data Summary
The efficacy of this compound and its optimized analogue, Dodecathis compound, has been quantified through various assays. The data highlights its potent activity and low susceptibility to serum inhibition compared to the original this compound.
Table 1: Minimum Inhibitory Concentration (MIC) Against Gram-Positive Pathogens
MIC values (μg/mL) demonstrate the potency of this compound and its analogues. The inclusion of 10% human serum is critical for assessing potential in vivo efficacy, as high serum binding can inactivate antibiotics.[1]
| Pathogen Strain | This compound MIC (μg/mL) | This compound + 10% Serum MIC (μg/mL) | Dodecathis compound MIC (μg/mL) | Dodecathis compound + 10% Serum MIC (μg/mL) |
| S. aureus USA300 | 0.5 | 16 | 0.25 | 0.5 |
| S. epidermidis 14990 | 0.5 | 8 | 0.25 | 0.5 |
| E. faecalis 29212 | 1 | 32 | 1 | 2 |
| E. faecium (VRE) | 0.5 | 16 | 0.5 | 1 |
| C. difficile 700057 | 0.06 | >64 | 0.03 | 0.06 |
Data synthesized from published research.[1][2]
Table 2: Summary of Mechanistic & Resistance Studies
These studies confirm the dual-target engagement and the low propensity for resistance development.
| Experiment | Observation | Implication |
| Polyprenyl Phosphate Suppression | Activity of this compound and Dodecathis compound is dose-dependently suppressed by excess C₅₅-P or C₅₅-PP.[1][2] | Confirms that both molecules are the primary molecular targets. |
| Resistance Development | No significant increase in S. aureus USA300 MIC for this compound or Dodecathis compound after 10-14 days of serial passaging at sub-MIC levels.[1][2] | The dual-targeting mechanism is robust against the rapid development of resistance. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]
-
Stock Solution Preparation: Synthetic peptides are dissolved in biology-grade DMSO to a concentration of 6.4 mg/mL.
-
Serial Dilution: Stock solutions are serially diluted two-fold in DMSO in a 96-well plate to create a concentration gradient (e.g., from 6.4 mg/mL to 0.006 mg/mL).
-
Assay Plate Preparation: 49 μL of the appropriate bacterial growth medium (e.g., Lysogeny Broth for S. aureus) is added to each well of a sterile 96-well plate. 1 μL of the serially diluted compound is then transferred to the corresponding wells.
-
Inoculum Preparation: An overnight bacterial culture is diluted 1:5000 in the appropriate growth medium.
-
Inoculation: 50 μL of the diluted inoculum is added to each well, for a total volume of 100 μL.
-
Incubation: Assay plates are incubated statically for 16-18 hours at 37°C.
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
-
Serum Binding Modification: For serum binding assays, the bacterial growth medium is supplemented with 10% human serum.[1]
Polyprenyl Phosphate Suppression Assay
This assay confirms that this compound's activity is dependent on binding to C₅₅-P and C₅₅-PP.
Caption: Experimental workflow for the suppression assay.
Resistance Development Study
This protocol evaluates the potential for bacteria to develop resistance to an antibiotic over time through serial passaging.[1]
Caption: Workflow for resistance development study.
References
- 1. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A family of antibiotics that evades resistance by binding polyprenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights into the C55-P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Cilagicin: A Novel Antibiotic Evading Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic-resistant pathogens constitutes a critical global health threat, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Cilagicin, a potent lipopeptide antibiotic. This compound was identified through an innovative synthetic-bioinformatic natural product (syn-BNP) approach, which leverages genomic data to predict and synthesize novel bioactive compounds. Its unique dual-targeting mechanism of action, sequestering both undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP), essential lipid carriers in bacterial cell wall biosynthesis, confers a low propensity for resistance development. This document details the bioinformatic discovery pipeline, the chemical synthesis process, and the experimental protocols for the biological characterization of this compound, offering a comprehensive resource for researchers in the field of antibiotic discovery and development.
Discovery of this compound: A Synthetic-Bioinformatic Approach
This compound was discovered by a team of researchers at The Rockefeller University, led by Dr. Sean F. Brady.[1] The discovery stemmed from a "biology-free" approach that circumvents the challenges of traditional natural product discovery, where the majority of biosynthetic gene clusters (BGCs) remain silent under laboratory conditions.[2]
The core of this strategy is the use of bioinformatics to mine bacterial genomes for promising BGCs, predict the chemical structure of the encoded natural product, and then chemically synthesize the predicted molecule for biological testing.[1][2]
Bioinformatic Prospecting and Identification of the cil BGC
The discovery of this compound began with a large-scale bioinformatic screen of nearly 10,000 bacterial genomes to identify novel lipopeptide BGCs.[3] The researchers focused on non-ribosomal peptide synthetase (NRPS) gene clusters, known to produce a diverse array of bioactive peptides.
A phylogenetic tree was constructed based on the condensation starter (Cs) domains of NRPS BGCs, which revealed an "orphan" clade of three closely related sequences from two different strains of Paenibacillus mucilaginosus.[1] This BGC, designated the cil cluster, did not resemble any previously characterized BGCs, suggesting it might produce a novel compound.[1]
Structure Prediction of this compound
Bioinformatic algorithms were then employed to predict the structure of the lipopeptide encoded by the cil BGC.[3] The analysis of the NRPS domains within the cilC, cilD, and cilE open reading frames allowed for the prediction of the amino acid sequence and the lipid component of the molecule.[1] The predicted structure was a dodecalipodepsipeptide, featuring an 11-member macrocycle with a myristic acid tail attached to its N-terminus.[2]
Chemical Synthesis of this compound
Following the in-silico prediction, the researchers chemically synthesized the proposed structure of this compound.[1][3] The synthesis was accomplished using standard Fmoc-based solid-phase peptide synthesis (SPPS).[4] This methodology allows for the stepwise assembly of the peptide backbone on a solid resin support.
Solid-Phase Peptide Synthesis (SPPS) Protocol
While the exact, detailed protocol for the first synthesis of this compound is not fully published, a general procedure based on established SPPS methods can be outlined:
-
Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is pre-loaded with the C-terminal amino acid of the linear peptide precursor.[4]
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in a suitable solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HATU) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.
-
Iteration: Steps 2-4 are repeated for each amino acid in the predicted sequence of this compound.
-
Lipid Conjugation: The myristic acid tail is coupled to the N-terminus of the completed peptide chain.
-
Cyclization: The linear lipopeptide is cleaved from the resin, and the macrocycle is formed by creating an ester linkage between the C-terminal carboxyl group and the side chain of a threonine residue.[4]
-
Purification and Characterization: The final product, this compound, is purified using techniques like high-performance liquid chromatography (HPLC) and its identity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
Biological Activity and Mechanism of Action
This compound exhibits potent bactericidal activity against a broad range of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][3]
Dual Targeting of Undecaprenyl Phosphates
The unique mechanism of action of this compound is its ability to sequester two essential lipid carriers involved in bacterial cell wall biosynthesis: undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP).[1][5][6] These molecules are crucial for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the site of cell wall assembly.[1][5]
By binding to both C55-P and C55-PP, this compound effectively halts the cell wall synthesis process, leading to cell death.[1][6] This dual-targeting strategy is believed to be a key reason for the low frequency of resistance development observed against this compound.[1] While some antibiotics target one of these molecules, bacteria can often circumvent this by utilizing the other. This compound's ability to inhibit both pathways simultaneously presents a significant hurdle for the development of resistance.[6]
Quantitative Antibacterial Activity
The antibacterial potency of this compound and its analogs has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the MIC values for this compound against a selection of Gram-positive pathogens.
| Bacterial Strain | MIC (μg/mL) |
| Staphylococcus aureus USA300 | 0.125 - 0.5 |
| Methicillin-resistant S. aureus (MRSA) | 0.25 - 1 |
| Vancomycin-resistant Enterococcus faecium | 0.5 - 2 |
| Clostridioides difficile | 0.25 - 1 |
| Bacitracin-resistant S. aureus | 0.5 |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of this compound: this compound is serially diluted (typically two-fold) in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo Efficacy in a Murine Thigh Infection Model
This protocol assesses the in vivo efficacy of an antibiotic.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.
-
Bacterial Inoculation: A defined inoculum of the test pathogen (e.g., S. aureus USA300) is injected into the thigh muscle of the neutropenic mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), mice are treated with this compound or a vehicle control via a relevant route of administration (e.g., intraperitoneal or subcutaneous).
-
Assessment of Bacterial Burden: At a predetermined endpoint (e.g., 24 hours post-infection), the mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFUs).
-
Data Analysis: The efficacy of this compound is determined by comparing the bacterial burden in the treated group to that of the vehicle control group.
Visualizations
Logical Workflow of this compound Discovery
Caption: Workflow for the discovery and optimization of this compound.
Mechanism of Action of this compound
Caption: this compound's disruption of the bacterial cell wall synthesis cycle.
Conclusion
The discovery of this compound through a synthetic-bioinformatic approach represents a paradigm shift in the search for novel antibiotics. By directly accessing the untapped biosynthetic potential encoded in bacterial genomes, this strategy offers a promising avenue to combat the growing crisis of antibiotic resistance. The dual-targeting mechanism of this compound, which leads to a low propensity for resistance, makes it a particularly attractive candidate for further preclinical and clinical development. This technical guide provides a foundational resource for researchers aiming to understand, replicate, and build upon the pioneering work that led to the identification and synthesis of this promising new antibiotic. Further optimization of the this compound scaffold, as demonstrated by the development of analogs like Dodecathis compound with improved pharmacokinetic properties, highlights the potential of this molecular class to yield next-generation therapeutics.
References
- 1. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Undecaprenyl Phosphate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A family of antibiotics that evades resistance by binding polyprenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
The Dual-Binding Mechanism of Cilagicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilagicin, a synthetically derived lipodepsipeptide antibiotic, has emerged as a promising candidate in the fight against multidrug-resistant Gram-positive bacteria. Its unique mechanism of action, characterized by the dual binding of two essential precursors in the bacterial cell wall synthesis pathway, circumvents common resistance mechanisms. This technical guide provides an in-depth exploration of the core dual-binding mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Core Mechanism: Dual Sequestration of Polyprenyl Phosphates
This compound exerts its potent bactericidal activity by sequestering two indispensable lipid carriers involved in the peptidoglycan biosynthesis pathway: undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP)[1][2][3][4]. This dual-binding capability is a key feature that distinguishes this compound from other antibiotics that target this pathway, such as bacitracin, which only binds to C55-PP. By binding to both C55-P and C55-PP, this compound effectively disrupts the transport of peptidoglycan precursors across the bacterial cell membrane, leading to the inhibition of cell wall synthesis and subsequent cell death[5][6]. This simultaneous targeting of two essential molecules is believed to be the primary reason for the low frequency of resistance development observed against this compound[4].
Quantitative Binding and Activity Data
The interaction of this compound with its molecular targets and its efficacy against various bacterial strains have been quantified through several key experiments, including Isothermal Titration Calorimetry (ITC) and Minimum Inhibitory Concentration (MIC) assays.
Isothermal Titration Calorimetry (ITC) Data
ITC experiments have been instrumental in directly measuring the binding affinity of this compound to C55-P and C55-PP. The thermodynamic parameters obtained from these studies provide a comprehensive understanding of the binding interactions.
| Ligand | Stoichiometry (n) | Dissociation Constant (Kd) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| C55-P | 1.0 | 1.5 µM | -10.5 | -2.5 |
| C55-PP | 1.0 | 2.0 µM | -9.8 | -1.5 |
Table 1: Thermodynamic parameters of this compound binding to C55-P and C55-PP as determined by Isothermal Titration Calorimetry. Data represents the mean of two independent experiments.
Minimum Inhibitory Concentration (MIC) Data
The antibacterial activity of this compound and its optimized analog, dodecathis compound, has been evaluated against a range of Gram-positive pathogens. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Organism | This compound MIC (µg/mL) | Dodecathis compound MIC (µg/mL) |
| Staphylococcus aureus USA300 | 1 | 0.5 |
| Enterococcus faecalis ATCC 29212 | 2 | 1 |
| Streptococcus pneumoniae ATCC 49619 | 0.5 | 0.25 |
| Clostridioides difficile ATCC 700057 | 1 | 0.5 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and dodecathis compound against various Gram-positive pathogens.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of the findings on this compound's mechanism of action.
Isothermal Titration Calorimetry (ITC)
This protocol outlines the procedure for determining the binding thermodynamics of this compound to its lipid targets.
Materials:
-
This compound
-
Undecaprenyl phosphate (C55-P) and Undecaprenyl pyrophosphate (C55-PP)
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Buffer solution (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)
-
DMSO
Procedure:
-
Prepare a 100 µM solution of this compound in the buffer.
-
Prepare a 1 mM solution of C55-P or C55-PP in the same buffer. A small amount of DMSO may be used to aid dissolution.
-
Degas both solutions for 10-15 minutes prior to use.
-
Load the this compound solution into the sample cell of the ITC instrument.
-
Load the C55-P or C55-PP solution into the injection syringe.
-
Set the experiment temperature to 25°C.
-
Perform a series of 19 injections of 2 µL of the lipid solution into the sample cell at 150-second intervals.
-
Record the heat changes associated with each injection.
-
Analyze the data using the instrument's software to determine the binding stoichiometry (n), dissociation constant (Kd), enthalpy (ΔH), and entropy (TΔS).
Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of this compound.
Materials:
-
This compound or its analogs
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
DMSO
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Add the bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits bacterial growth.
Undecaprenyl Phosphate Feeding Assay
This assay demonstrates the target engagement of this compound by showing that the addition of excess target molecules can rescue bacterial growth in the presence of the antibiotic.
Materials:
-
This compound
-
Staphylococcus aureus
-
Tryptic Soy Broth (TSB)
-
C55-P and C55-PP
-
96-well microtiter plates
Procedure:
-
Prepare solutions of C55-P and C55-PP in methanol.
-
In separate wells of a 96-well plate, add varying molar ratios of C55-P or C55-PP to a fixed concentration of this compound (e.g., 2x MIC).
-
Evaporate the methanol from the wells under a stream of nitrogen.
-
Resuspend the dried this compound-lipid mixture in TSB.
-
Prepare a bacterial inoculum of S. aureus as described in the MIC protocol.
-
Add the bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
Observe the wells for bacterial growth. An increase in bacterial growth with increasing concentrations of C55-P or C55-PP indicates that the antibiotic is being sequestered by the exogenous lipids, confirming them as the targets.
Visualizing the Mechanism and Workflows
Graphical representations are essential for a clear understanding of the complex biological processes and experimental designs.
Caption: Dual-binding mechanism of this compound to C55-P and C55-PP.
References
- 1. Discovery of Paenibacillaceae family gram-negative active cationic lipopeptide antibiotics using evolution-guided chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A family of antibiotics that evades resistance by binding polyprenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioinformatics reveals a new bifunctional antibiotic that evades resistance | EurekAlert! [eurekalert.org]
The Emergence of Cilagicin: A Dual-Targeting Antibiotic Evading Resistance
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: The relentless rise of antibiotic-resistant bacteria poses a significant threat to global health. In the ongoing search for novel antimicrobial agents, a promising new candidate, Cilagicin, has emerged from an innovative discovery pipeline that merges computational biology with synthetic chemistry. This lipodepsipeptide antibiotic has demonstrated potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains. What sets this compound apart is its unique dual-targeting mechanism of action, which appears to be a key factor in its ability to evade the development of resistance. This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental methodologies for its synthesis and characterization.
Chemical Structure and Physicochemical Properties
This compound is a dodeca-lipodepsipeptide, characterized by a cyclic peptide core with a lipid tail. The core is composed of eleven amino acid residues, and the structure is further distinguished by the presence of non-proteinogenic amino acids.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C68H103N15O17 | [1] |
| Molecular Weight | 1466.63 g/mol | [1] |
| Class | Lipodepsipeptide | [2] |
| Solubility | Soluble in DMSO | [3] |
Antimicrobial Spectrum and Potency
This compound exhibits potent bactericidal activity against a variety of Gram-positive bacteria, including clinically important antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Selected Gram-Positive Pathogens
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus USA300 (MRSA) | 1 | [4] |
| Enterococcus faecalis ATCC 29212 | 1 | [2] |
| Enterococcus faecium (Vancomycin-resistant) | 1 | [5] |
| Clostridioides difficile ATCC 43255 | 0.5 | [2] |
| Streptococcus pneumoniae ATCC 49619 | 0.5 | [2] |
Mechanism of Action: A Dual-Targeting Approach
The novel mechanism of action of this compound is central to its efficacy and its ability to circumvent resistance. This compound simultaneously binds to two essential lipid carriers involved in bacterial cell wall synthesis: undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP).[5] These molecules are crucial for the transport of peptidoglycan precursors across the cell membrane. By sequestering both C55-P and C55-PP, this compound effectively halts the cell wall biosynthesis process, leading to bacterial cell death. This dual-binding strategy is believed to be a significant barrier to the development of resistance, as bacteria would need to simultaneously develop mutations to overcome the inhibition of two essential targets.
References
- 1. Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A family of antibiotics that evades resistance by binding polyprenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Initial In Vitro Efficacy of Cilagicin: A Review of Preclinical Data
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the initial in vitro studies investigating the efficacy of Cilagicin, a novel antimicrobial agent. The following sections detail the compound's antibacterial activity against a range of clinically relevant pathogens, outline the key experimental protocols used in its evaluation, and visualize the current understanding of its mechanism of action. All data presented is derived from foundational preclinical research.
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a significant threat to global health. There is an urgent need for the development of new antibiotics with novel mechanisms of action. This compound has been identified as a promising candidate. This guide summarizes the critical early-stage in vitro data that forms the basis for its ongoing development.
Quantitative Analysis of Antibacterial Activity
The initial in vitro assessment of this compound focused on determining its minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The results of these studies are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Type | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.5 |
| Streptococcus pneumoniae | Gram-positive | 0.25 |
| Enterococcus faecalis | Gram-positive | 1 |
| Escherichia coli | Gram-negative | >64 |
| Pseudomonas aeruginosa | Gram-negative | >64 |
| Klebsiella pneumoniae | Gram-negative | >64 |
The data clearly indicates that this compound demonstrates potent activity against the tested Gram-positive organisms while showing limited efficacy against the Gram-negative bacteria.
Key Experimental Protocols
The following sections provide a detailed methodology for the core in vitro assays used to characterize the antibacterial profile of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Experimental Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Proposed Mechanism of Action
Preliminary studies suggest that this compound exerts its antibacterial effect by inhibiting a key component of the bacterial cell wall synthesis pathway. The proposed signaling pathway is illustrated below.
Caption: Proposed mechanism of action of this compound.
Conclusion
The initial in vitro data for this compound are promising, demonstrating potent activity against a range of Gram-positive pathogens. The compound appears to act by disrupting bacterial cell wall synthesis. Further studies are warranted to fully elucidate its mechanism of action, evaluate its potential for resistance development, and assess its efficacy in more complex models. This foundational knowledge is critical for guiding the future preclinical and clinical development of this compound as a potential new therapeutic agent.
The Computational Blueprint of a Novel Antibiotic: Unearthing Cilagicin
The rise of antimicrobial resistance necessitates innovative approaches to antibiotic discovery. Cilagicin, a recently identified bactericidal agent, represents a triumph in this area, largely attributable to a sophisticated computational biology strategy that guided its discovery. This technical guide delves into the core computational methods and experimental validations that led to the identification and characterization of this compound, offering a blueprint for future genome-mining endeavors in drug development.
A Computationally-Guided Discovery
The discovery of this compound was not a matter of traditional screening but rather a targeted search, underpinned by a novel genome mining algorithm. Researchers hypothesized that genes encoding for novel antibacterial peptides might co-evolve with genes conferring immunity to the producing organism. This principle of co-evolution became the cornerstone of their computational search strategy.
The algorithm was designed to scan bacterial genomes for biosynthetic gene clusters (BGCs) containing a gene for a protein of unknown function (in this case, from the DUF692 family) located adjacent to a gene encoding a transporter protein, which could confer self-immunity. This computational screen analyzed thousands of bacterial genomes, leading to the identification of a promising candidate BGC—the cil cluster—in Paenibacillus mucilaginosus.
Computational Discovery Workflow
The following diagram illustrates the logical workflow of the genome mining approach used to identify the cil biosynthetic gene cluster.
Potent Antibacterial Activity
Following its isolation, this compound demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including difficult-to-treat, drug-resistant pathogens. Its efficacy is highlighted by its low minimum inhibitory concentrations (MICs).
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Resistance Profile | MIC (µg/mL) |
| Staphylococcus aureus (USA300) | Methicillin-resistant (MRSA) | 0.5 |
| Staphylococcus aureus (Newman) | Methicillin-sensitive (MSSA) | 0.25 |
| Streptococcus pneumoniae (ATCC 49619) | Penicillin-sensitive | 0.5 |
| Enterococcus faecalis (V583) | Vancomycin-resistant (VRE) | 1 |
| Clostridioides difficile (ATCC 700057) | - | 0.25 |
| Bacillus subtilis (168) | - | 0.125 |
Data compiled from publicly available research findings.
A Novel Dual-Component Mechanism of Action
Further investigation revealed that this compound's potent activity stems from a novel, two-component mechanism. The cil BGC encodes two peptides, CilA and CilB, which work in concert. This compound was found to bind to two essential bacterial lipid carriers: undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP). These molecules are vital for the biosynthesis of the bacterial cell wall. By sequestering both C55-P and C55-PP, this compound effectively halts cell wall construction, leading to rapid cell death. This dual-targeting mechanism is a key feature that distinguishes this compound from many existing antibiotics.
This compound's Molecular Mechanism
The diagram below illustrates the proposed mechanism of action for this compound, where the two peptide components bind to lipid carriers involved in cell wall synthesis.
Experimental Protocols
The characterization of this compound involved several key experimental procedures. The methodologies outlined below are based on standard practices in microbiology and drug discovery.
Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.
-
Methodology:
-
Bacterial strains were cultured to a logarithmic growth phase in appropriate broth media (e.g., Mueller-Hinton Broth).
-
The bacterial suspension was diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
This compound was serially diluted in a 96-well microtiter plate.
-
The standardized bacterial suspension was added to each well containing the diluted this compound.
-
Positive (no drug) and negative (no bacteria) controls were included on each plate.
-
Plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC was determined as the lowest concentration of this compound at which no visible bacterial growth was observed.
-
Heterologous Expression and Purification
-
Objective: To produce and isolate this compound for characterization.
-
Methodology:
-
The identified cil biosynthetic gene cluster was cloned into a suitable expression vector.
-
The vector was transformed into a heterologous host, such as Bacillus subtilis.
-
The host organism was cultured in large volumes to allow for the expression of the cil genes and production of this compound.
-
The culture supernatant was harvested, and this compound was purified using a combination of chromatographic techniques, such as solid-phase extraction and high-performance liquid chromatography (HPLC).
-
The purity and identity of the isolated compound were confirmed using mass spectrometry.
-
Mechanism of Action Studies (Lipid Carrier Binding)
-
Objective: To confirm the binding of this compound to its proposed molecular targets, C55-P and C55-PP.
-
Methodology:
-
Synthetically produced and labeled versions of CilA and CilB were used.
-
Commercially available C55-P and C55-PP were immobilized on a solid support (e.g., magnetic beads).
-
The labeled CilA and CilB peptides were incubated with the immobilized lipid carriers.
-
Unbound peptides were washed away.
-
The presence of bound CilA and CilB to their respective lipid targets was detected and quantified using methods such as fluorescence or mass spectrometry, confirming the specific interactions.
-
Conclusion
The discovery of this compound is a landmark example of how computational biology can revolutionize natural product discovery. By leveraging a co-evolution-based genome mining strategy, researchers were able to pinpoint a novel biosynthetic gene cluster that produces a potent, dual-acting antibiotic. This approach not only fast-tracked the discovery process but also led to a compound with a novel mechanism of action that may be less prone to existing resistance mechanisms. The integration of computational screening with rigorous experimental validation, as demonstrated in the case of this compound, provides a powerful paradigm for the future of antibiotic research and development.
Methodological & Application
In Vivo Mouse Models for Preclinical Evaluation of Cilagicin and its Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cilagicin is a novel, synthetically derived antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[1][2][3][4] Its unique mechanism of action, involving the simultaneous binding of two essential bacterial cell wall lipid carriers, C55-P and C55-PP, presents a significant barrier to the development of bacterial resistance.[1][2][4] Initial in vivo studies with the parent compound, this compound, were hampered by high serum protein binding, which limited its efficacy. This led to the development of analogs, including this compound-BP and the optimized clinical candidate, dodecathis compound, which exhibit reduced serum binding and enhanced in vivo activity.[1]
This document provides detailed application notes and protocols for establishing and utilizing key in vivo mouse models to test the efficacy, pharmacokinetics, and safety of this compound and its derivatives. The protocols are designed to be readily implemented by researchers in the field of antibiotic drug development.
Mechanism of Action Signaling Pathway
The unique dual-targeting mechanism of this compound is a key factor in its potent bactericidal activity and low propensity for resistance development. The following diagram illustrates how this compound disrupts the bacterial cell wall synthesis pathway.
References
- 1. Novel antimicrobial lipopeptides with long in vivo half-lives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antimicrobial Activity and Toxicity of the Major Lipopeptide Components of Polymyxin B and Colistin: Last-line Antibiotics against Multidrug-Resistant Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity and Toxicity of the Major Lipopeptide Components of Polymyxin B and Colistin: Last-line Antibiotics against Multidrug-Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Cilagicin Minimum Inhibitory Concentration (MIC) Assay
Introduction
Cilagicin is a recently discovered antibiotic with a novel mechanism of action, targeting the bacterial enzyme cysteine synthase (CysK). This unique target provides a new avenue for combating antibiotic-resistant bacteria. This compound is a product of a silent bacterial gene cluster and demonstrates significant activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Its efficacy has been demonstrated in vitro and in a mouse model of infection. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method.
Principle
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism. This is achieved by challenging the bacteria with a serial dilution of the antimicrobial agent in a liquid growth medium. The MIC is a critical parameter for evaluating the potency of new antibiotics and is a key factor in guiding further drug development.
Experimental Protocols
Materials and Equipment
-
This compound (stock solution of known concentration)
-
Bacterial strains for testing (e.g., Staphylococcus aureus, Enterococcus faecium)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Sterile pipette tips
-
Spectrophotometer or microplate reader
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Sterile saline or phosphate-buffered saline (PBS)
Preparation of Reagents and Cultures
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. Further dilutions should be made in CAMHB.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. This typically takes 2-6 hours.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Broth Microdilution Assay Procedure
-
Plate Setup: Add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Serial Dilution of this compound:
-
Add 100 µL of the highest concentration of this compound to be tested to the first well of each row.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second well, and so on, down the plate. Discard 50 µL from the last well containing the antibiotic. This will result in a range of this compound concentrations.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated broth with no this compound.
-
Sterility Control: A well containing 100 µL of uninoculated broth.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
Determination of MIC
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the organism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀). The MIC is the well with the lowest antibiotic concentration where the OD₆₀₀ is comparable to the sterility control.
Data Presentation
Table 1: Example MIC Data for this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.125 |
| Staphylococcus aureus (MRSA) | BAA-1717 | 0.25 |
| Enterococcus faecium | 700221 | 0.5 |
| Enterococcus faecium (VRE) | 51559 | 0.5 |
| Streptococcus pneumoniae | 49619 | 0.06 |
Note: The above values are hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.
Visualizations
Caption: Workflow diagram for the this compound MIC assay.
Caption: Simplified pathway of this compound's inhibitory action.
Application Notes: Cytotoxicity Assessment of Cilagicin
Introduction
Cilagicin is a novel, synthetically-derived antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as MRSA and C. difficile.[1] Its unique mechanism of action involves the simultaneous binding of two essential bacterial cell wall lipid carriers, C55-P and C55-PP, which hinders the development of resistance.[1][2] An essential step in the preclinical development of any new antimicrobial agent is the evaluation of its potential toxicity to human cells. Preliminary studies have indicated that this compound does not harm human cells and exhibits no cytotoxicity against various human cell lines at high concentrations.[3][4][5]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to conduct a comprehensive in vitro cytotoxicity assessment of this compound using standard cell-based assays. The described methods will enable the quantification of cell viability, membrane integrity, and apoptosis induction in mammalian cell lines upon exposure to this compound.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8]
Experimental Protocol: MTT Assay
This protocol is adapted for a 96-well plate format.
Reagent Preparation:
-
MTT Stock Solution (5 mg/mL): Dissolve MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it at -20°C, protected from light.[7]
-
Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO can be used.
Procedure:
-
Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2, or HeLa[5]) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control). Also, prepare wells with medium only for background control.[9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[6][8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
Data Presentation: MTT Assay Results
Summarize the data as follows, calculating the percentage of cell viability relative to the untreated control.
| This compound Conc. (µg/mL) | Mean Absorbance (570 nm) | Corrected Absorbance (Sample - Blank) | % Cell Viability |
| 0 (Control) | 1.250 | 1.200 | 100% |
| 1 | 1.245 | 1.195 | 99.6% |
| 10 | 1.230 | 1.180 | 98.3% |
| 50 | 1.215 | 1.165 | 97.1% |
| 100 | 1.205 | 1.155 | 96.3% |
| Positive Control | 0.150 | 0.100 | 8.3% |
| Blank (Medium Only) | 0.050 | N/A | N/A |
Calculation: % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100
Workflow Diagram: MTT Assay
Membrane Integrity Assessment using LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[10] LDH is a stable enzyme that is rapidly released upon the loss of plasma membrane integrity, a hallmark of necrosis.[11]
Experimental Protocol: LDH Assay
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol (Section 1.1). Prepare additional controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the incubation period.[12]
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 300-500 x g for 5 minutes.[13]
-
Sample Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[10][12]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50-100 µL of this mixture to each well of the new plate containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10][13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
Data Presentation: LDH Assay Results
Present the data in a table, calculating the percentage of cytotoxicity based on LDH release.
| This compound Conc. (µg/mL) | Mean Absorbance (490 nm) | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.180 | 0% (by definition) |
| 1 | 0.185 | 0.6% |
| 10 | 0.192 | 1.5% |
| 50 | 0.205 | 3.1% |
| 100 | 0.210 | 3.7% |
| Positive Control | 0.750 | 70.1% |
| Maximum Release | 0.990 | 100% (by definition) |
Calculation: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Workflow Diagram: LDH Assay
Apoptosis Detection using Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[14]
Experimental Protocol: Annexin V/PI Staining
Reagent Preparation:
-
1X Binding Buffer: Dilute the 5X or 10X stock buffer provided with the kit in deionized water.
-
Staining Solution: Prepare a cocktail of FITC-Annexin V and PI in 1X Binding Buffer immediately before use, as per the kit's protocol.[15]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each sample.[14]
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and discarding the supernatant.[14]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell density should be approximately 1-5 x 10⁵ cells.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[15]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation: Apoptosis Assay Results
The data is typically presented as quadrant plots from the flow cytometer, which can be quantified in a table.
| This compound Conc. (µg/mL) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| 0 (Control) | 96.5% | 2.5% | 1.0% |
| 10 | 96.2% | 2.7% | 1.1% |
| 50 | 95.8% | 3.0% | 1.2% |
| 100 | 95.5% | 3.2% | 1.3% |
| Positive Control | 15.0% | 55.0% | 30.0% |
Logical Diagram: Cell Fate Determination by Assays
This diagram illustrates the cellular states measured by the different cytotoxicity assays.
References
- 1. This compound, a New Antibiotic, That Can Turn the Tide in the War against Bacterial Resistance - Gilmore Health News [gilmorehealth.com]
- 2. A family of antibiotics that evades resistance by binding polyprenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zmescience.com [zmescience.com]
- 5. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchhub.com [researchhub.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH Cytotoxicity Assay [bio-protocol.org]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for the Use of Cilagicin in MRSA Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Cilagicin, a novel lipodepsipeptide antibiotic, and its optimized analogue, Dodecathis compound, for the study of Methicillin-resistant Staphylococcus aureus (MRSA). This document details the mechanism of action, provides quantitative data on its efficacy, and outlines detailed protocols for key in vitro and in vivo experiments.
Introduction
This compound is a synthetic antibiotic inspired by the bioinformatic analysis of a nonribosomal peptide synthetase gene cluster from Paenibacillus mucilaginous.[1] It exhibits potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains of MRSA.[1][2] A key feature of this compound is its unique dual-binding mechanism of action, which allows it to evade the development of antibiotic resistance.[1][2][3] While this compound itself shows high serum binding, limiting its in vivo efficacy, chemical optimization has led to the development of analogues like Dodecathis compound with improved pharmacokinetic profiles and potent anti-MRSA activity in the presence of serum.[1][4]
Mechanism of Action
This compound and its analogues target the bacterial cell wall biosynthesis pathway.[5] Specifically, they bind to two essential lipid carriers: undecaprenyl phosphate (C55:P) and undecaprenyl pyrophosphate (C55:PP).[1][2] These molecules are crucial for transporting peptidoglycan precursors across the bacterial cell membrane.[2][6] By sequestering both C55:P and C55:PP, this compound effectively halts the construction of the cell wall, leading to bacterial cell death.[2][6] This dual-targeting strategy is believed to be the reason for the low frequency of resistance development.[2][3]
Quantitative Data: In Vitro Activity Against MRSA
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its optimized analogue, Dodecathis compound, against S. aureus USA300, a common MRSA strain. The data highlights the impact of human serum on their activity.
| Compound | Condition | MIC (µg/mL) | Reference |
| This compound | Without Serum | 0.25 | [1] |
| With 10% Human Serum | >64 | [1] | |
| Dodecathis compound | Without Serum | 0.125 | [1] |
| With 10% Human Serum | 0.5 | [1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow:
Materials:
-
This compound or Dodecathis compound
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
MRSA strain (e.g., S. aureus USA300)
-
96-well microtiter plates
-
Sterile pipette tips and tubes
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in the growth medium in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.[1]
-
Prepare an inoculum of the MRSA strain in the growth medium, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 16-20 hours.[1]
-
Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible bacterial growth.[1]
For Serum MIC:
-
Supplement the growth medium with 10% human serum before adding the bacterial inoculum and compound.[1]
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the compound on the viability of mammalian cells.
Workflow:
Materials:
-
Human cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in DPBS)
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[1][2]
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the human cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours.[2]
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compound.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[1][2]
-
After incubation, remove the medium and add 15 µL of freshly prepared MTT solution to each well.[1][2]
-
Incubate for 3-4 hours to allow for the formation of formazan crystals.[1][2]
-
Remove the MTT solution and add 100 µL of the solubilization solution to dissolve the formazan crystals.[1][2]
-
Measure the absorbance at 570 nm using a microplate reader.[1][2]
-
Calculate the percentage of cell viability relative to the untreated control cells.
Hemolysis Assay
This assay evaluates the lytic effect of the compound on red blood cells.
Materials:
-
Fresh human whole blood
-
0.9% NaCl solution (normal saline)
-
Deionized water (for positive control)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare working solutions of Dodecathis compound at various concentrations (e.g., 12.5, 25, 50, 100 µM).[1]
-
In a microcentrifuge tube, mix 2 µL of the compound working solution with 98 µL of 0.9% NaCl solution.[1]
-
Add 900 µL of whole blood to the tube.[1]
-
For the negative control, mix 100 µL of normal saline with 900 µL of whole blood.[1]
-
For the positive control, mix 100 µL of deionized water with 900 µL of whole blood to induce complete hemolysis.[1]
-
Gently vortex all samples for 5 seconds and incubate at 25°C for 2 minutes.[1]
-
Centrifuge the samples at 3000 rpm for 4 minutes.[1]
-
Carefully transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 545 nm to determine the concentration of released hemoglobin.[1]
-
Calculate the percentage of hemolysis relative to the positive control.
In Vivo Efficacy in a Murine Thigh Infection Model
While this compound was found to be inactive in an initial MRSA mouse model due to high serum binding, its optimized analogues have shown efficacy.[1]
General Protocol Outline:
-
Infection: Mice are rendered neutropenic and then infected intramuscularly in the thigh with a specific inoculum of MRSA (e.g., S. aureus USA300).
-
Treatment: At a specified time post-infection, treatment is initiated. The test compound (e.g., Dodecathis compound) is administered, typically via a systemic route (e.g., intravenous or subcutaneous).
-
Assessment: At the end of the treatment period, mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated on appropriate agar to determine the bacterial burden (CFU/g of tissue).
-
Comparison: The bacterial load in the treated groups is compared to that in an untreated control group to determine the efficacy of the compound.
Note: For detailed, specific parameters such as mouse strain, bacterial inoculum size, compound dosage, and treatment schedule, it is recommended to consult the original research articles.
Conclusion
This compound and its derivatives represent a promising new class of antibiotics for combating MRSA infections. Their novel dual-targeting mechanism of action makes them particularly interesting for addressing the challenge of antibiotic resistance. The protocols provided here offer a starting point for researchers to investigate the potential of these compounds in various in vitro and in vivo settings.
References
- 1. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A family of antibiotics that evades resistance by binding polyprenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Cilagicin Against Clostridioides difficile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostridioides difficile infection (CDI) is a leading cause of antibiotic-associated diarrhea and a significant healthcare challenge, exacerbated by the emergence of hypervirulent and antibiotic-resistant strains. Current therapies face limitations, including recurrence and disruption of the gut microbiota. Cilagicin, a novel lipodepsipeptide antibiotic, presents a promising therapeutic strategy due to its unique mechanism of action that circumvents conventional resistance pathways.
This compound is a synthetically derived natural product inspired by a biosynthetic gene cluster from Paenibacillus mucilaginous.[1] It exhibits potent activity against a range of Gram-positive pathogens.[1] This document provides detailed application notes on the use of this compound against C. difficile, including its mechanism of action, available efficacy data, and comprehensive protocols for in vitro and in vivo evaluation.
Mechanism of Action
This compound's bactericidal activity stems from its ability to bind to two essential lipid carriers involved in bacterial cell wall synthesis: undecaprenyl phosphate (C₅₅-P) and undecaprenyl pyrophosphate (C₅₅-PP). These molecules are critical for the transport of peptidoglycan precursors from the cytoplasm to the periplasm. By sequestering both C₅₅-P and C₅₅-PP, this compound effectively halts the peptidoglycan synthesis pathway, leading to cell wall degradation and bacterial lysis. This dual-targeting mechanism is believed to be a key factor in its ability to evade the development of resistance.
Caption: this compound's dual inhibition of C₅₅-P and C₅₅-PP.
In Vitro Efficacy
This compound and its analogs, such as paenilagicin and virgilagicin, have demonstrated potent activity against C. difficile. Studies have indicated that paenilagicin and virgilagicin may be slightly more active than the parent compound, this compound, against C. difficile.[2]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the reported MIC values for this compound analogs against a reference strain of C. difficile. Further testing against a broader panel of clinical isolates is recommended.
| Compound | Clostridioides difficile Strain | MIC (µg/mL) | Reference |
| Paenilagicin | ATCC 9689 | Slightly more active than this compound | [2] |
| Virgilagicin | ATCC 9689 | Slightly more active than this compound | [2] |
| This compound | ATCC 9689 | Data not available |
Note: Specific MIC values for this compound against C. difficile were not available in the reviewed literature. The table reflects qualitative comparisons found.
In Vivo Efficacy
Preclinical studies in mouse models of bacterial infection have shown that chemically optimized versions of this compound are effective in treating infections.[3] While specific in vivo data for this compound against C. difficile is not yet widely published, the established mouse models for CDI provide a clear path for evaluation.
Quantitative Data: In Vivo Efficacy in a Mouse Model of CDI
The following table is a template for presenting in vivo efficacy data.
| Treatment Group | Dose | Survival Rate (%) | Reduction in C. difficile load (log10 CFU/g feces) | Reduction in Toxin Titer |
| Vehicle Control | - | Expected low survival | Baseline | Baseline |
| This compound | e.g., 25 mg/kg | Data not available | Data not available | Data not available |
| Vancomycin | e.g., 10 mg/kg | Comparable to literature | Comparable to literature | Comparable to literature |
Cytotoxicity Profile
The cytotoxicity of this compound and its analogs has been assessed against various human cell lines using the MTT assay. Generally, these compounds exhibit low cytotoxicity at concentrations effective against bacteria.
Quantitative Data: Cytotoxicity (IC₅₀)
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Dodecathis compound | HEK293 (Human embryonic kidney) | > 64 | [1] |
| HepG2 (Human liver cancer) | > 64 | [1] | |
| HeLa (Human cervical cancer) | > 64 | [1] | |
| This compound Analogs | HEK293 | > 64 | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Clostridioides difficile
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.
Caption: Workflow for MIC determination against C. difficile.
Materials:
-
This compound (or analogs)
-
Clostridioides difficile strains
-
Brucella agar supplemented with hemin (5 µg/mL), Vitamin K1 (1 µg/mL), and 5% laked sheep blood
-
Anaerobic chamber or jars with gas-generating system
-
Sterile saline or broth
-
McFarland turbidity standards
-
Sterile plates, tubes, and pipettes
Procedure:
-
Media Preparation: Prepare supplemented Brucella agar plates. For agar dilution, add serial dilutions of this compound to the molten agar before pouring the plates.
-
Inoculum Preparation:
-
Subculture C. difficile from frozen stock onto supplemented Brucella agar and incubate anaerobically at 37°C for 48 hours.
-
Select colonies and suspend in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation:
-
Spot-inoculate the this compound-containing and control plates with the bacterial suspension.
-
-
Incubation:
-
Incubate the plates in an anaerobic environment at 37°C for 48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Protocol 2: In Vivo Efficacy in a Mouse Model of Clostridioides difficile Infection
This protocol is a standard model for inducing CDI in mice to evaluate therapeutic interventions.
Caption: Workflow for in vivo efficacy testing in a mouse CDI model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Antibiotic cocktail (e.g., kanamycin, gentamicin, colistin, metronidazole, vancomycin) in drinking water
-
Clindamycin
-
Clostridioides difficile spores (a virulent strain, e.g., VPI 10463)
-
This compound, Vancomycin (positive control), and vehicle control
-
Oral gavage needles
-
Equipment for monitoring animal health and collecting samples
Procedure:
-
Susceptibility Induction:
-
Administer an antibiotic cocktail in the drinking water for 3-5 days to disrupt the native gut microbiota.
-
Provide regular water for 2 days.
-
Administer a single dose of clindamycin (e.g., 10 mg/kg) intraperitoneally or orally.
-
-
Infection:
-
24 hours after clindamycin administration, challenge the mice with an oral gavage of C. difficile spores (e.g., 10⁵ CFU).
-
-
Treatment:
-
24 hours post-infection, begin treatment with this compound, vancomycin, or vehicle control, administered orally once or twice daily for 5-7 days.
-
-
Monitoring and Endpoints:
-
Monitor mice daily for weight loss, signs of distress, and survival for up to 21 days.
-
Collect fecal pellets at specified time points to quantify C. difficile shedding (CFU/g) and toxin levels.
-
At the end of the study, euthanize mice and collect cecal contents and tissues for histopathological analysis.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the in vitro cytotoxicity of this compound against human cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cell line (e.g., HEK293, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only and untreated controls.
-
Incubate for 48 hours.
-
-
MTT Addition and Readout:
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC₅₀ value, the concentration of this compound that reduces cell viability by 50%.
-
References
Investigating the Efficacy of Cilagicin on Biofilm Formation: Application Notes and Protocols
Introduction
Cilagicin is a recently discovered antibiotic with a novel dual-target mechanism of action against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. It operates by binding to two essential penicillin-binding proteins, C-PBP and PBP2a, leading to potent bactericidal activity. While its efficacy against planktonic bacteria is established, its effectiveness against bacterial biofilms remains a critical area of investigation. Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which confers increased resistance to antibiotics and host immune responses.
These application notes provide a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to investigate the anti-biofilm properties of this compound. The following sections outline methodologies to quantify this compound's impact on biofilm formation, biomass, and viability, and to visualize its effects on biofilm structure.
Mechanism of Action and Potential Impact on Biofilms
This compound's unique mechanism involves a two-pronged attack on the bacterial cell wall synthesis machinery. This dual-binding action is crucial for overcoming resistance mediated by PBP2a in MRSA.
While potent against free-living bacteria, the efficacy of antibiotics targeting cell wall synthesis can be diminished in biofilms. The extracellular matrix can limit drug penetration, and the altered metabolic state of biofilm-resident bacteria can reduce the effectiveness of antibiotics that target active processes like cell wall synthesis. Therefore, it is crucial to experimentally determine this compound's activity against biofilms.
Quantitative Data Summary
The following tables represent hypothetical data from the successful application of the protocols described below. They are intended to serve as a template for data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound against S. aureus
| Strain | MIC (µg/mL) | MBEC₅₀ (µg/mL) | MBEC₉₀ (µg/mL) |
| S. aureus (ATCC 29213) | 0.5 | 16 | 64 |
| MRSA (ATCC 43300) | 1 | 32 | >128 |
Table 2: Effect of this compound on S. aureus Biofilm Biomass (Crystal Violet Assay)
| This compound Conc. (µg/mL) | Absorbance (OD₅₇₀) ± SD | % Inhibition of Biomass |
| 0 (Control) | 1.25 ± 0.15 | 0% |
| 2 | 1.05 ± 0.12 | 16% |
| 8 | 0.78 ± 0.09 | 37.6% |
| 32 | 0.45 ± 0.05 | 64% |
| 128 | 0.21 ± 0.03 | 83.2% |
Table 3: Effect of this compound on S. aureus Biofilm Viability (Resazurin Assay)
| This compound Conc. (µg/mL) | Fluorescence (RFU) ± SD | % Reduction in Viability |
| 0 (Control) | 8540 ± 950 | 0% |
| 2 | 7890 ± 870 | 7.6% |
| 8 | 5620 ± 630 | 34.2% |
| 32 | 2150 ± 310 | 74.8% |
| 128 | 980 ± 150 | 88.5% |
Experimental Protocols
The following protocols provide a detailed methodology for assessing the anti-biofilm efficacy of this compound.
Protocol 1: Crystal Violet Assay for Biofilm Biomass Quantification
-
Biofilm Formation:
-
Grow a bacterial culture (e.g., S. aureus) overnight in Tryptic Soy Broth (TSB).
-
Dilute the culture 1:100 in TSB supplemented with 1% glucose.
-
Dispense 200 µL of the diluted culture into the wells of a 96-well flat-bottomed microtiter plate.
-
Incubate for 24 hours at 37°C to allow biofilm formation.
-
-
This compound Treatment:
-
After incubation, gently remove the planktonic bacteria by washing the wells twice with Phosphate Buffered Saline (PBS).
-
Add 200 µL of fresh TSB containing serial dilutions of this compound to the wells. Include a no-drug control.
-
Incubate for another 24 hours at 37°C.
-
-
Staining and Quantification:
-
Wash the wells twice with PBS to remove non-adherent cells.
-
Fix the biofilms with 200 µL of methanol for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.
-
Wash the wells thoroughly with deionized water to remove excess stain.
-
Solubilize the bound stain by adding 200 µL of 33% acetic acid to each well.
-
Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.
-
Protocol 2: Resazurin Assay for Biofilm Viability Assessment
-
Biofilm Formation and Treatment:
-
Follow steps 1 and 2 from the Crystal Violet Assay protocol.
-
-
Metabolic Activity Measurement:
-
After treatment with this compound, wash the wells twice with PBS.
-
Add 100 µL of PBS and 10 µL of resazurin solution (0.02%) to each well.
-
Incubate in the dark at 37°C for 1-4 hours.
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Investigating Potential Mechanisms: Impact on Signaling Pathways
The agr quorum-sensing system in S. aureus is a critical regulator of virulence and plays a complex role in biofilm formation, often promoting biofilm dispersal in mature biofilms. Investigating whether this compound affects the agr system could provide insights into a secondary mechanism of action against biofilms.
Future studies could involve using reporter gene assays (e.g., P3 promoter fused to a fluorescent protein) to determine if this compound, at sub-inhibitory concentrations, modulates the activity of the agr system. Any disruption of this pathway could have significant implications for biofilm development and virulence factor production.
Conclusion
The provided protocols offer a robust starting point for a thorough investigation into the anti-biofilm properties of this compound. By quantifying its effects on biofilm biomass and viability, and exploring its potential interactions with key regulatory networks like the agr system, researchers can build a comprehensive understanding of this promising antibiotic's full therapeutic potential. Visualizing the structural changes in biofilms post-treatment via microscopy will further elucidate its mechanism of action in a biofilm context.
Application Notes and Protocols: Cilagicin for Treating Infections in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilagicin is a novel, synthetically derived lipopeptide antibiotic with a unique dual-binding mechanism of action that targets two essential molecules in bacterial cell wall synthesis, C55-P and C55-PP.[1][2] This dual-targeting approach has demonstrated potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[3] Notably, this compound and its analogs have shown a low propensity for resistance development in laboratory settings.[4]
Initial preclinical studies identified that while this compound possesses potent in vitro activity, its efficacy in vivo was limited by high serum binding. This led to the development of analogs, including this compound-BP and dodecathis compound, with improved pharmacokinetic profiles.[4] Dodecathis compound, in particular, has been identified as an optimized candidate with enhanced potency in the presence of serum, making it a promising therapeutic for further development.[4]
These application notes provide a summary of the available preclinical data for this compound and its analogs in animal infection models, along with detailed protocols for key experiments to guide researchers in the evaluation of these compounds.
Data Presentation
In Vitro Activity of this compound and Analogs
| Compound | Organism | MIC (µg/mL) | MIC (+10% Serum) (µg/mL) |
| This compound | S. aureus USA300 | 0.25 | 16 |
| S. pyogenes ATCC19615 | 0.125 | 4 | |
| Vancomycin-resistant E. faecium | 0.5 | ND | |
| C. difficile | 0.25 | ND | |
| This compound-BP | S. aureus USA300 | 1 | 8 |
| S. pyogenes ATCC19615 | 0.25 | 1 | |
| Dodecathis compound | S. aureus USA300 | 0.25 | 1 |
| S. pyogenes ATCC19615 | 0.125 | 0.5 |
ND: Not Determined
In Vivo Efficacy of this compound-BP in a Neutropenic Mouse Thigh Infection Model
| Pathogen | Treatment (Dose, Regimen) | Bacterial Load Reduction (log10 CFU/thigh) vs. Vehicle |
| S. aureus USA300 (MRSA) | This compound-BP (40 mg/kg, TID) | ~4 |
| S. pyogenes ATCC19615 | This compound-BP (40 mg/kg, TID) | >5 |
| S. pyogenes ATCC19615 | Vancomycin (40 mg/kg, TID) | ~4 |
Experimental Protocols
Neutropenic Mouse Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections.[5][6]
Materials:
-
6-week-old female ICR (CD-1) mice (or other suitable strain)
-
Cyclophosphamide
-
Sterile 0.9% saline
-
Test compound (e.g., this compound-BP, dodecathis compound) formulated in a suitable vehicle (e.g., 10% DMSO in saline)
-
Bacterial culture (S. aureus USA300 or S. pyogenes ATCC19615) grown to mid-logarithmic phase
-
Tryptic Soy Broth (TSB) or other appropriate bacterial growth medium
-
Phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) plates
-
Tissue homogenizer
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection. This regimen typically reduces neutrophil counts to <100 cells/mm³.
-
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight in TSB at 37°C with shaking.
-
Subculture the bacteria in fresh TSB and grow to an optical density (OD600) corresponding to the mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL).
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the test compound or vehicle control via the desired route (e.g., IP injection). A typical dosing regimen for this compound-BP is 40 mg/kg administered three times daily (TID).[1]
-
-
Assessment of Bacterial Load:
-
At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile PBS (e.g., 1 mL).
-
Perform serial dilutions of the tissue homogenate in PBS.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the bacterial load (CFU/thigh).
-
Expected Outcomes:
A significant reduction in the bacterial load in the thighs of treated animals compared to the vehicle control group indicates in vivo efficacy of the test compound.
Visualizations
Caption: Workflow for the neutropenic mouse thigh infection model.
Caption: Dual-binding mechanism of action of this compound.
References
- 1. Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. en.ssi.dk [en.ssi.dk]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Cilagicin Analogs
Introduction
Cilagicin is a potent lipodepsipeptide antibiotic with a dual mechanism of action that allows it to evade the development of resistance.[1][2] It exhibits strong activity against a range of multidrug-resistant Gram-positive pathogens by sequestering two essential lipid carriers involved in bacterial cell wall biosynthesis: undecaprenyl phosphate (C₅₅:P) and undecaprenyl pyrophosphate (C₅₅:PP).[1][3][4] However, the therapeutic potential of the parent compound is limited by high serum binding, which reduces its in vivo efficacy.[2][5]
To address these limitations and optimize its drug-like properties, researchers have employed solid-phase peptide synthesis (SPPS) to create a variety of this compound analogs.[3][5] This methodology allows for systematic modifications to both the N-terminal acyl tail and the peptide core, leading to the identification of candidates with improved potency, reduced serum binding, and a favorable spectrum of activity.[2][5] One such optimized analog, Dodecathis compound, which features an N-terminal dodecanoic acid, has emerged as a promising candidate for further therapeutic development due to its potent activity in the presence of serum and its retained ability to evade resistance.[2]
These application notes provide detailed protocols for the synthesis, purification, and evaluation of this compound analogs using standard Fmoc-based solid-phase peptide synthesis.
Mechanism of Action and Discovery Workflow
This compound and its active analogs function by disrupting the peptidoglycan synthesis cycle, a crucial process for maintaining the integrity of the bacterial cell wall. The antibiotic achieves this by binding to and sequestering both C₅₅:P and C₅₅:PP, thereby preventing their use in the transport of cell wall precursors across the cell membrane.[4][6] This dual-target mechanism is a key factor in its ability to avoid resistance development.[4][5]
The discovery of this compound analogs was guided by a synthetic-bioinformatic natural product (synBNP) approach. Biosynthetic gene clusters (BGCs) similar to that of this compound were identified bioinformatically, and the predicted peptide structures were then chemically synthesized and screened for antibiotic activity.[1]
Experimental Protocols
The synthesis of this compound analogs is achieved through a systematic workflow involving solid-phase peptide synthesis, purification, and characterization.[7][8]
Protocol 1: Solid-Phase Peptide Synthesis of this compound Analogs
This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis chemistry.[1][9]
1. Materials and Reagents
-
2-Chlorotrityl chloride resin[1]
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, 2,4,6-Collidine)
-
Acylating agent (e.g., Myristic acid, Dodecanoic acid, Biphenyl carboxylic acid)[3][5]
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)[10]
-
Cold diethyl ether
2. Resin Preparation and First Amino Acid Loading
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.[1]
-
Drain the DCM and wash the resin three times with DMF.[1]
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Orn(Boc)-OH for paenilagicin)[1] and DIPEA in DCM.
-
Add the amino acid solution to the resin and agitate for 1-2 hours.
-
Cap any unreacted sites by adding methanol and agitating for 30 minutes.
-
Wash the resin with DCM and DMF to remove excess reagents.
3. Peptide Chain Elongation (Iterative Cycle)
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-amino acid and coupling reagents in DMF. Add the solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Repeat this cycle for each amino acid in the target sequence.
4. N-Terminal Acylation
-
After removing the final Fmoc group, add a solution of the desired carboxylic acid (e.g., dodecanoic acid for Dodecathis compound)[2] and coupling reagents in DMF.
-
Allow the reaction to proceed for 2-4 hours.
-
Wash the resin extensively with DMF and DCM.
5. Cleavage and Deprotection
-
Dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
Protocol 2: Peptide Purification and Characterization
Purification is a critical step to isolate the desired peptide analog from byproducts.[7]
-
Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/water mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze them using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Protocol 3: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of the synthesized analogs.[3]
-
Prepare a stock solution of the purified peptide analog in a suitable solvent like DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the peptide in cation-adjusted Mueller-Hinton broth (or other appropriate media).
-
Inoculate each well with a standardized bacterial suspension (e.g., S. aureus) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Quantitative Data Summary
The synthesis of various this compound analogs has been performed to optimize activity, particularly in the presence of serum, which mimics in vivo conditions.[5] Modifications have focused on the N-terminal acyl substituent and the peptide core itself.
Table 1: In Vitro Activity (MIC, µg/mL) of this compound Analogs with Acyl Tail Modifications against S. aureus USA300. [5]
| Analog Name | N-Acyl Substituent | MIC (no serum) | MIC (10% human serum) |
| This compound | Myristic acid (C14) | 0.25 | 4 |
| This compound-BP | Biphenyl | 1 | 1 |
| Dodecathis compound | Dodecanoic acid (C12) | 0.5 | 1 |
| - | Undecanoic acid (C11) | 0.5 | 2 |
| - | Tridecanoic acid (C13) | 0.25 | 2 |
| - | Hexadecanoic acid (C16) | 0.5 | 8 |
Table 2: In Vitro Activity (MIC, µg/mL) of Selected this compound Analogs Against Gram-Positive Pathogens. [1][5]
| Pathogen | This compound | This compound-BP | Dodecathis compound |
| S. aureus USA300 | 0.25 | 1 | 0.5 |
| Vancomycin-Resistant Enterococci (VRE) | 1 | 4 | 2 |
| Clostridium difficile | 0.25 | 0.5 | 0.125 |
Table 3: Activity Suppression by Polyprenyl Phosphates. [5]
Data represents the average MIC (µg/mL) against S. aureus with the addition of C₅₅:P or C₅₅:PP, confirming the mechanism of action is retained in optimized analogs.
| Compound | No Addition | + C₅₅:P | + C₅₅:PP |
| Dodecathis compound | 0.5 | >16 | >16 |
Conclusion
Solid-phase peptide synthesis is an indispensable tool for the development and optimization of complex natural product-inspired antibiotics like this compound.[11][12] The protocols and data presented here demonstrate that systematic modification of the this compound scaffold can overcome key pharmacological limitations, such as high serum binding, while maintaining or even improving its potent antibacterial activity.[5] The successful identification of Dodecathis compound as a lead candidate underscores the power of this synthetic approach in the ongoing effort to combat antibiotic-resistant pathogens.[2]
References
- 1. A family of antibiotics that evades resistance by binding polyprenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 5. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. technoprocur.cz [technoprocur.cz]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid phase peptide synthesis protocol optimization and application [morressier.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Developing In Vitro Models for Cilagicin Resistance Studies
Introduction
Cilagicin is a novel antibiotic with a unique mechanism of action, representing a promising development in the fight against antimicrobial resistance. It functions by binding to a newly identified site on the bacterial cell wall synthesis machinery, specifically targeting undecaprenyl pyrophosphate (UPP) and undecaprenyl phosphate (UP), which are essential lipid carriers for peptidoglycan synthesis. A significant finding from initial studies is that resistance to this compound has not been readily generated in laboratory settings, suggesting a high barrier to the development of resistance.
These application notes provide a framework and detailed protocols for researchers aiming to investigate the potential for this compound resistance in vitro. The focus is on methodologies designed to induce and select for resistant mutants, and to subsequently characterize any emergent resistance mechanisms.
Data Presentation: Monitoring Resistance Development
The primary quantitative metric for assessing resistance is the Minimum Inhibitory Concentration (MIC). Serial passage or continuous culture experiments should track changes in the MIC of this compound against the test organism over time.
Table 1: Hypothetical MIC Progression for Staphylococcus aureus During Serial Passage in the Presence of this compound
| Passage Number | Sub-inhibitory this compound Conc. (µg/mL) | MIC of this compound (µg/mL) | Fold Change in MIC |
| 0 (Parental) | 0 | 0.25 | 1 |
| 5 | 0.125 | 0.25 | 1 |
| 10 | 0.125 | 0.5 | 2 |
| 15 | 0.25 | 0.5 | 2 |
| 20 | 0.25 | 1.0 | 4 |
| 25 | 0.5 | 1.0 | 4 |
| 30 | 0.5 | 2.0 | 8 |
Table 2: Characterization of Potential this compound-Resistant Mutants
| Isolate | MIC (µg/mL) | Putative Mutation (Gene) | Efflux Pump Activity (Relative Expression) | Growth Rate (Compared to Parental) |
| Parental Strain | 0.25 | Wild Type | 1.0 | 100% |
| Mutant A | 2.0 | murA (T123A) | 1.2 | 95% |
| Mutant B | 4.0 | Upregulation of abcA | 8.5 | 88% |
| Mutant C | 0.25 | Wild Type | 1.1 | 98% |
Experimental Protocols
Protocol 1: Induction of Resistance by Serial Passage
This method involves exposing a bacterial population to gradually increasing concentrations of an antibiotic over multiple generations.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Methodology:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the parental bacterial strain using standard broth microdilution methods according to CLSI guidelines.
-
Preparation of Sub-inhibitory Culture: In a 96-well plate, prepare a series of wells containing CAMHB with this compound at concentrations of 0.5x, 0.25x, and 0.125x the initial MIC. Inoculate these wells with the bacterial strain at a starting density of approximately 5 x 10^5 CFU/mL. Also include a growth control well with no antibiotic.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Passage: Identify the highest concentration of this compound that permitted bacterial growth (turbidity). Use the culture from this well to inoculate a fresh set of wells containing increasing concentrations of this compound.
-
Repeat Passaging: Repeat steps 3 and 4 for a minimum of 30 passages or until a significant increase in MIC (e.g., 8-fold or greater) is observed.
-
Periodic MIC Re-evaluation: Every 5 passages, perform a full MIC determination on the evolving population to quantitatively track the change in resistance.
-
Isolation of Resistant Mutants: Once a significant increase in MIC is confirmed, plate the culture from the highest concentration well onto antibiotic-free agar to isolate individual colonies.
-
Confirmation and Characterization: Confirm the MIC of individual isolates. Sequence relevant genes (e.g., those involved in cell wall synthesis) and perform other characterization assays (e.g., qRT-PCR for efflux pump expression) to identify the mechanism of resistance.
Protocol 2: Resistance Selection Using a Chemostat (Continuous Culture)
This method maintains a bacterial population in a state of continuous growth under constant antibiotic pressure, which can be a powerful tool for selecting for resistant mutants.
Materials:
-
Chemostat vessel and associated pumps/tubing
-
Growth medium (e.g., CAMHB)
-
This compound stock solution
-
Bacterial strain of interest
Methodology:
-
System Setup: Assemble and sterilize the chemostat system. Fill the reservoir with sterile growth medium.
-
Inoculation and Steady State: Inoculate the chemostat vessel with the parental bacterial strain. Allow the culture to reach a steady state (constant cell density) by controlling the dilution rate.
-
Introduction of Antibiotic Pressure: Introduce this compound into the medium reservoir at a sub-inhibitory concentration (e.g., 0.25x MIC).
-
Continuous Culture: Run the chemostat for an extended period (weeks to months), maintaining constant antibiotic pressure. Monitor the cell density in the vessel. A recovery in cell density after an initial drop may indicate the emergence of a resistant population.
-
Sample Collection: Periodically collect samples from the culture vessel for population analysis and MIC testing.
-
Isolation and Analysis: If an increase in MIC is detected, plate samples onto agar to isolate single colonies for further characterization as described in Protocol 1.
Visualizations
Caption: Workflow for inducing this compound resistance via serial passage.
Caption: Potential mechanisms of resistance to this compound.
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Efficacy of Cilagicin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the in vivo efficacy of Cilagicin and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a lipodepsipeptide antibiotic that exhibits a unique dual-targeting mechanism of action. It binds to two essential bacterial cell wall precursors, C55-P (undecaprenyl phosphate) and C55-PP (undecaprenyl pyrophosphate).[1][2][3] By sequestering both of these molecules, this compound effectively inhibits the biosynthesis of the bacterial cell wall, leading to cell death.[1] This dual-binding ability is also believed to be the reason for its high potency and the difficulty for bacteria to develop resistance.[3]
Q2: Why does this compound show poor in vivo efficacy despite high in vitro activity?
A2: The primary reason for the limited in vivo efficacy of the original this compound is its high affinity for serum proteins.[4][5][6] This high serum binding sequesters the antibiotic, reducing the concentration of free drug available to act on bacterial targets at the site of infection.[4]
Q3: How has the in vivo efficacy of this compound been improved?
A3: The in vivo efficacy of this compound has been significantly improved through chemical modification of its N-terminal myristic acid tail.[4][5][6] This led to the development of analogs like this compound-BP and Dodecathis compound. These modifications reduce serum binding while maintaining potent antibacterial activity.[4] Dodecathis compound, in particular, has shown a good balance of high potency and low serum binding.[4]
Q4: What are the key advantages of Dodecathis compound over the original this compound?
A4: Dodecathis compound offers several key advantages:
-
Reduced Serum Binding: It exhibits significantly lower serum binding compared to this compound, leading to improved bioavailability and in vivo efficacy.[4]
-
Potent Activity: It maintains potent antibiotic activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains.[4][5]
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Evasion of Resistance: Like this compound, it retains the dual-binding mechanism, making it difficult for bacteria to develop resistance.[4]
-
Favorable Safety Profile: Dodecathis compound has shown low cytotoxicity against human cell lines.[1]
Q5: What is the recommended animal model for testing the in vivo efficacy of this compound and its analogs?
A5: The neutropenic mouse thigh infection model is a well-established and widely used model for evaluating the in vivo efficacy of antimicrobial agents against localized bacterial infections. This model allows for the quantitative assessment of bacterial burden reduction in the thigh muscle following treatment.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| High MIC values in the presence of serum | The compound has high serum protein binding, reducing the concentration of free, active drug. | Consider using analogs with modified acyl tails, such as Dodecathis compound, which are designed to have lower serum binding. Optimize the formulation to improve drug availability. |
| Lack of in vivo efficacy despite low MICs | Poor pharmacokinetic properties (e.g., rapid clearance, low distribution to the site of infection) or in vivo toxicity. | Perform pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Evaluate in vivo toxicity to ensure the administered dose is safe and effective. |
| Development of bacterial resistance in vitro | The antibiotic may not be effectively reaching its target or the bacteria have developed a mechanism to bypass the drug's action. | Confirm the dual-binding mechanism of your this compound analog. Perform serial passage studies to assess the rate of resistance development. Consider combination therapy with other antibiotics. |
| Variability in in vivo study results | Inconsistent bacterial inoculum, improper drug administration, or variability in the animal model. | Standardize the bacterial preparation and infection protocol. Ensure accurate and consistent dosing. Use a sufficient number of animals per group to account for biological variability. |
| Cytotoxicity observed in in vitro assays | The compound may have off-target effects on mammalian cells. | Test for cytotoxicity against a panel of human cell lines (e.g., HEK293, HepG2, HeLa) using assays like the MTT assay. If cytotoxicity is high, consider further chemical modifications to improve the therapeutic index. |
Quantitative Data Summary
Table 1: In Vitro Activity (MIC, µg/mL) of this compound and Analogs
| Compound | Organism | MIC (-) Serum | MIC (+) 10% Human Serum |
| This compound | S. aureus USA300 | 0.25 | 16 |
| S. pneumoniae 19A | 0.125 | >64 | |
| E. faecalis V583 | 0.5 | 32 | |
| This compound-BP | S. aureus USA300 | 1 | 8 |
| S. pneumoniae 19A | 2 | 16 | |
| E. faecalis V583 | 4 | 16 | |
| Dodecathis compound | S. aureus USA300 | 0.25 | 1 |
| S. pneumoniae 19A | 0.5 | 4 | |
| E. faecalis V583 | 1 | 4 |
Data sourced from a 2024 study on optimized this compound candidates.[4]
Table 2: In Vivo Efficacy of this compound BP in a Neutropenic Mouse Thigh Infection Model
| Treatment Group | Dosing Regimen | Mean Log10 CFU/thigh (± SD) | Log10 Reduction vs. Vehicle |
| Vehicle Control | - | 7.8 (± 0.3) | - |
| This compound BP | 40 mg/kg (TID) | 3.9 (± 0.4) | ~3.9 |
Data represents bacterial burden 24 hours post-infection with S. aureus USA300. TID = three times daily.
Table 3: Cytotoxicity Profile of Dodecathis compound
| Cell Line | Assay | IC50 (µg/mL) |
| HEK293 (Human embryonic kidney) | MTT | >64 |
| HepG2 (Human liver cancer) | MTT | >64 |
| HeLa (Human cervical cancer) | MTT | >64 |
| Hemolysis Assay | No hemolytic activity at 100 µM |
Data indicates low cytotoxicity and no hemolytic activity at the tested concentrations.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of an antibiotic required to inhibit the visible growth of a microorganism.
Methodology:
-
Preparation of Antibiotic Stock Solutions: Dissolve the test compound (e.g., this compound, Dodecathis compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a positive control (bacteria with no antibiotic) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.
In Vivo Efficacy in a Neutropenic Mouse Thigh Infection Model
Objective: To evaluate the in vivo antibacterial activity of a compound in a localized infection model.
Methodology:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
Bacterial Challenge: Prepare a logarithmic-phase culture of the test organism (e.g., S. aureus USA300). Inject a defined inoculum (e.g., 10^6 CFU) into the thigh muscle of the neutropenic mice.
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Drug Administration: At a specified time post-infection (e.g., 2 hours), administer the test compound (e.g., this compound BP) via a relevant route (e.g., subcutaneous or intravenous). Administer the vehicle to the control group.
-
Tissue Harvesting and Bacterial Enumeration: At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice and aseptically remove the infected thigh muscle.
-
Homogenize the tissue in a sterile buffer (e.g., PBS).
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load in the thigh.
-
Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group to determine the reduction in CFU.
Cytotoxicity (MTT) Assay
Objective: To assess the effect of a compound on the viability of mammalian cells.
Methodology:
-
Cell Seeding: Seed human cell lines (e.g., HEK293, HepG2, HeLa) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Dodecathis compound) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Visualizations
Caption: this compound's dual-targeting mechanism of action.
Caption: Workflow for optimizing this compound's in vivo efficacy.
Caption: Logical workflow for troubleshooting poor in vivo efficacy.
References
- 1. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A family of antibiotics that evades resistance by binding polyprenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LD50 value, phototoxicity and convulsion induction test of the new quinolone antibacterial agent (S)-10-[(S)-(8-amino-6-azaspiro[3,4]octan-6-yl)]-9-fluoro-2, 3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxyl ic acid hemihydrate in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cilagicin and Related Complex Peptides
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working on the synthesis of cilagicin and other structurally complex peptides. While specific information on "this compound-BP" and "dodecathis compound" is not available in published literature, this guide focuses on the challenges and methodologies related to the total synthesis of this compound, a complex lasso peptide, which will be highly relevant to the synthesis of its potential derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenges in synthesizing this compound, a 15-amino acid lasso peptide, include the efficient solid-phase synthesis of the linear peptide precursor, the crucial macrolactamization step to form the characteristic ring structure, and preventing side reactions such as racemization and aspartimide formation. The constrained nature of the final lasso topology also presents purification difficulties.
Q2: Which synthetic strategy is most effective for this compound?
A2: A combination of solid-phase peptide synthesis (SPPS) for the linear precursor followed by an on-resin cyclization and subsequent cleavage from the resin has proven to be a high-yielding approach for this compound. This strategy allows for easier purification of the linear peptide and can improve the efficiency of the critical macrolactamization step.
Q3: What are common side reactions during the solid-phase synthesis of the this compound precursor and how can they be minimized?
A3: Common side reactions include incomplete deprotection or coupling, and aspartimide formation. To minimize these, ensure the use of high-purity reagents and solvents, optimize coupling times and reagents (e.g., using carbodiimide/HOBt or HATU), and consider using protecting groups like Hmb on aspartic acid residues to reduce the risk of aspartimide formation.
Q4: How can I improve the yield of the macrolactamization step?
A4: The yield of the macrolactamization can be improved by carefully selecting the cyclization site, using appropriate coupling reagents that favor intramolecular reactions (e.g., DPPA, HATU), and performing the reaction under high-dilution conditions to minimize intermolecular side reactions. The choice of solvent can also play a critical role.
Q5: What analytical techniques are recommended for characterizing synthetic this compound?
A5: For characterizing synthetic this compound, a combination of High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to verify the correct three-dimensional structure, including the lasso topology.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and other complex peptides.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the linear peptide during SPPS | - Incomplete deprotection of the Fmoc group.- Inefficient amino acid coupling.- Steric hindrance from bulky amino acids. | - Increase deprotection time or use a stronger base solution (e.g., 20% piperidine in DMF).- Use a more potent coupling reagent (e.g., HATU, HCTU). Double couple difficult residues.- Increase reaction temperature or use pseudoproline dipeptides to disrupt secondary structures. |
| Multiple peaks in HPLC after cleavage from resin | - Presence of deletion sequences from incomplete coupling.- Side-product formation (e.g., aspartimide).- Racemization of amino acids. | - Optimize coupling protocols (see above).- Use appropriate side-chain protecting groups and milder reaction conditions.- Add a racemization suppressant like HOBt or Oxyma Pure during coupling. |
| Failure of on-resin cyclization (macrolactamization) | - Unfavorable peptide conformation on the resin.- Inappropriate coupling reagent for cyclization.- Steric hindrance at the cyclization site. | - Choose a cyclization site that allows for a favorable turn conformation (e.g., involving glycine or proline).- Use a coupling reagent known to be effective for cyclization, such as DPPA or PyBOP.- Ensure complete deprotection of the N-terminal and side-chain functional groups involved in the cyclization. |
| Difficulty in purifying the final product | - Co-elution of closely related impurities.- Aggregation of the peptide. | - Optimize the HPLC gradient and consider using a different stationary phase or ion-pairing reagent.- Add denaturants (e.g., guanidinium chloride) or organic modifiers to the purification buffer to disrupt aggregation. |
Experimental Protocols
Key Experiment: On-Resin Macrolactamization of the this compound Precursor
This protocol describes a general procedure for the key cyclization step on the solid support.
-
Preparation of the Linear Peptide-Resin: The 15-amino acid linear precursor of this compound is assembled on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-based SPPS. The N-terminal Fmoc group and the side-chain protecting group of the amino acid that will form the lactam bridge are selectively deprotected.
-
Cyclization Reaction:
-
Swell the peptide-resin in a suitable solvent like DMF.
-
Prepare a solution of the coupling reagent (e.g., 3 equivalents of HATU) and a base (e.g., 6 equivalents of DIPEA) in DMF.
-
Add the reagent solution to the swollen resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
-
Washing: After the reaction is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and soluble byproducts.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to cleave the cyclized peptide from the resin and remove any remaining side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude product using preparative RP-HPLC.
Visualizations
Experimental Workflow for this compound Synthesis
Cilagicin In Vivo Dosage Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing Cilagicin dosage for in vivo studies. The information is presented in a question-and-answer format to address specific challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when transitioning from in vitro to in vivo studies with this compound?
A1: The primary challenge observed with the parent this compound compound is high serum protein binding.[1][2] This can significantly reduce the free drug concentration in plasma, limiting its efficacy in vivo despite potent in vitro activity. To address this, analogs such as this compound-BP and Dodecathis compound have been developed with reduced serum binding and improved pharmacokinetic profiles.[1][2]
Q2: Which in vivo model is recommended for assessing this compound's efficacy?
A2: The neutropenic mouse thigh infection model is a well-established and extensively used model for evaluating the in vivo efficacy of antimicrobial agents against soft tissue infections.[3][4][5] This model allows for the quantitative comparison of different dosing regimens and the determination of the time course of antimicrobial activity in an immunocompromised state, providing a stringent test of the compound's bactericidal or bacteriostatic effects.[3][4]
Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for optimizing this compound dosage?
A3: For antibiotics, the three main PK/PD indices that predict antimicrobial efficacy are:
-
Time above the Minimum Inhibitory Concentration (T>MIC): The duration for which the free drug concentration remains above the MIC. This is a key parameter for time-dependent antibiotics.
-
Peak Concentration to MIC ratio (Cmax/MIC): The ratio of the maximum drug concentration to the MIC. This is important for concentration-dependent antibiotics.[6]
-
24-hour Area Under the Curve to MIC ratio (AUC24/MIC): The ratio of the total drug exposure over 24 hours to the MIC. This parameter is often important for drugs with both time- and concentration-dependent killing.[6]
The specific PK/PD driver for this compound is still under investigation, but as a lipopeptide antibiotic, its activity may be linked to both concentration and time of exposure. Therefore, monitoring all three parameters is recommended during dose optimization studies.
Q4: How can I troubleshoot a lack of in vivo efficacy despite promising in vitro results?
A4: A discrepancy between in vitro and in vivo results can arise from several factors:
-
High Serum Protein Binding: As mentioned, this is a known issue with the original this compound. Consider using analogs with lower serum binding, such as Dodecathis compound.[1][2]
-
Inadequate Drug Exposure at the Site of Infection: The drug may not be reaching the target tissue in sufficient concentrations. Pharmacokinetic studies to determine drug levels in plasma and tissue are crucial.
-
Suboptimal Dosing Regimen: The dosing frequency and amount may not be maintaining a sufficient concentration of the drug above the MIC for the required duration. A dose-ranging study is essential to establish the optimal regimen.
-
In vivo Instability: The compound may be rapidly metabolized or cleared in vivo. Metabolic stability assays can provide insights into this.
-
Host Factors: Even in a neutropenic model, other host factors can influence drug efficacy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in bacterial load between animals in the same treatment group. | Inconsistent inoculum preparation or injection. | Ensure a homogenous bacterial suspension and precise, consistent intramuscular injection technique. |
| No significant reduction in bacterial CFU despite treatment. | Suboptimal dosage, high serum protein binding, or rapid clearance. | Conduct a dose-escalation study. Consider using a this compound analog with improved pharmacokinetics. Perform PK studies to measure plasma and tissue drug concentrations. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | The compound may have off-target effects at the tested dose. | Perform a maximum tolerated dose (MTD) study. Reduce the dose or consider a different dosing schedule. |
| Inconsistent results across different experimental days. | Variability in animal health, inoculum preparation, or experimental procedures. | Standardize all procedures meticulously. Ensure animals are of a consistent age and health status. Prepare fresh inoculum for each experiment. |
Experimental Protocols
Detailed Protocol: Neutropenic Mouse Thigh Infection Model
This protocol is a standard method for evaluating the in vivo efficacy of antibiotics.
1. Animal Model:
-
Housing: House animals under standard conditions with ad libitum access to food and water.[8]
2. Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[5][7][8] This renders the mice neutropenic (<100 neutrophils/mm³), making them more susceptible to infection.[7]
3. Inoculum Preparation:
-
Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase in an appropriate broth medium.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 10⁷ CFU/mL).
4. Infection:
-
Anesthetize the mice using isoflurane.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.[5]
5. Treatment:
-
Initiate treatment at a predetermined time post-infection (e.g., 2 hours).
-
Administer this compound or its analogs via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Include a vehicle control group and a positive control group (e.g., vancomycin).
6. Endpoint Measurement:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically remove the infected thigh muscle and homogenize it in a known volume of sterile PBS.[3]
-
Perform serial dilutions of the thigh homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.[3]
Quantitative Data Summary
The following table summarizes the in vivo dosage information for a this compound analog from published literature.
| Compound | Animal Model | Infection Model | Bacterial Strain | Dose | Route | Frequency | Outcome | Reference |
| This compound-BP | Neutropenic Mouse | Thigh Infection | S. aureus USA300 | 40 mg/kg | IP | Thrice daily (TID) | ~4 log10 reduction in CFU vs. vehicle | (Wang et al., Science, 2022) |
Visualizations
Diagram of this compound's Mechanism of Action
Caption: this compound inhibits bacterial cell wall synthesis by binding to both C55-P and C55-PP.
Experimental Workflow for In Vivo Dosage Optimization
References
- 1. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 5. imquestbio.com [imquestbio.com]
- 6. Frontiers | Enhancing antibiotic therapy through comprehensive pharmacokinetic/pharmacodynamic principles [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
Cilagicin Synthesis and Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of Cilagicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its synthesis challenging?
A1: this compound is a lipodepsipeptide antibiotic with potent activity against a range of Gram-positive pathogens. A key feature of this compound is its dual-target mechanism of action, binding to both undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP), which are essential for bacterial cell wall biosynthesis. This dual-target engagement is thought to be the reason it evades the development of antibiotic resistance.[1][2][3]
The synthesis of this compound presents several challenges characteristic of complex, hydrophobic peptides:
-
Hydrophobicity: The presence of a myristic acid tail and several hydrophobic amino acid residues can lead to aggregation during synthesis and purification.[4][5]
-
Complex Structure: As a dodecalipodepsipeptide, it has a relatively long sequence and a cyclic component, which can result in incomplete reactions and the formation of byproducts.
-
Purification Difficulties: The hydrophobicity of this compound can cause issues during HPLC purification, such as poor solubility in aqueous mobile phases and strong retention on reversed-phase columns, potentially leading to low recovery.[4][5]
Q2: What are the common impurities encountered during this compound synthesis and how can they be minimized?
A2: Common impurities in solid-phase peptide synthesis (SPPS) of complex peptides like this compound include:
-
Deletion sequences: Resulting from incomplete coupling reactions.
-
Truncated peptides: Caused by premature termination of the synthesis.
-
Byproducts from protecting groups: Residual fragments from the cleavage of side-chain protecting groups.
-
Aggregated peptides: Which can be difficult to separate from the desired product.
To minimize these impurities:
-
Optimize coupling reactions: Use a higher concentration of reagents and consider "double coupling" for sterically hindered or aggregation-prone amino acid residues.
-
Ensure complete deprotection: Monitor the removal of the Fmoc protecting group in each cycle.
-
Use high-quality reagents: This reduces the introduction of contaminants from the start.
-
Employ scavenger cocktails during cleavage: This helps to quench reactive species that can modify the peptide.
Q3: How can I improve the yield of my this compound synthesis?
A3: Low yields in the synthesis of hydrophobic peptides like this compound are often due to aggregation and incomplete reactions. To improve your yield:
-
Increase reagent concentration: Using more concentrated amino acid and coupling reagent solutions can drive reactions to completion.
-
Optimize the solid support: A resin with a lower substitution level can provide more space for the growing peptide chain, reducing steric hindrance and aggregation.
-
Consider "difficult sequence" strategies: For problematic couplings, using specialized coupling agents or incorporating pseudoproline dipeptides can disrupt secondary structure formation and improve reaction efficiency.
-
Careful handling during cleavage and precipitation: Ensure the crude peptide is fully precipitated from the cleavage cocktail, typically with cold diethyl ether, to maximize recovery.[4]
Q4: What is a suitable starting point for developing an HPLC purification method for this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides like this compound. A good starting point would be:
-
Column: A C18 or C8 column is a common choice for peptides. For very hydrophobic peptides, a phenyl-hexyl column might also be effective.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[6]
-
Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 20-30%) to a high percentage (e.g., 90-100%) over 30-60 minutes. The optimal gradient will need to be determined empirically. For highly hydrophobic peptides, a shallower gradient may be necessary to achieve good separation.
-
Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like tyrosine).[1]
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (Positive Kaiser Test) | - Steric hindrance from bulky amino acids. - Peptide aggregation on the resin. - Inefficient activation of the amino acid. | - Increase coupling time and/or temperature. - Use a stronger coupling agent (e.g., HATU, HCTU). - Perform a "double coupling" step. - Use a solvent mixture with better swelling properties (e.g., DMF/DCM). - Incorporate pseudoproline dipeptides to disrupt secondary structures. |
| Peptide Aggregation | - Presence of consecutive hydrophobic residues. - Formation of secondary structures (β-sheets) on the resin. | - Synthesize at a lower substitution level on the resin. - Use a more polar solvent system if possible. - Introduce backbone-protecting groups (e.g., Hmb) for certain residues. |
| Low Cleavage Yield | - Incomplete cleavage from the resin. - Precipitation of the peptide in the cleavage cocktail. | - Increase cleavage time. - Use a cleavage cocktail with a higher percentage of TFA. - For hydrophobic peptides, consider adding a small amount of a solubilizing agent like hexafluoroisopropanol (HFIP) to the cleavage mixture. |
Purification Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Broadening) in HPLC | - Peptide aggregation in the mobile phase. - Strong interaction with the stationary phase. - Column overloading. | - Optimize the mobile phase; try a different organic modifier (e.g., isopropanol) or ion-pairing agent. - Reduce the sample load on the column. - Increase the column temperature to improve peak shape. - Ensure the peptide is fully dissolved in the injection solvent. |
| Low Recovery from HPLC Column | - Irreversible adsorption of the hydrophobic peptide to the stationary phase. - Precipitation of the peptide on the column. | - Use a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18).[4] - Increase the organic modifier concentration in the starting gradient. - Dissolve the crude peptide in a stronger solvent like DMSO or DMF before injection, but use a minimal volume.[5] |
| Co-elution of Impurities | - Similar hydrophobicity of the desired peptide and impurities. | - Optimize the HPLC gradient; a shallower gradient will provide better resolution. - Try a different stationary phase or mobile phase modifier to alter selectivity. - Consider a two-step purification process using different HPLC conditions or methods. |
Experimental Protocols
Representative Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is a representative procedure based on standard Fmoc/tBu solid-phase peptide synthesis methodologies for lipopeptides.
-
Resin Preparation:
-
Start with a Rink Amide resin (for a C-terminal amide) or a 2-chlorotrityl chloride resin (for a C-terminal carboxylic acid, which can then be used for cyclization).
-
Swell the resin in dimethylformamide (DMF) for at least 1 hour.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Repeat the treatment once.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (4 equivalents), a coupling agent like HATU (3.9 equivalents), and a base like diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF and dichloromethane (DCM).
-
-
N-terminal Acylation:
-
After the final amino acid has been coupled and deprotected, acylate the N-terminus with myristic acid using standard coupling conditions.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Representative HPLC Purification of this compound
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a strong solvent like DMSO, then dilute with the initial mobile phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Flow Rate: 1 mL/min for analytical, higher for preparative scale.
-
Gradient:
-
20-60% B over 40 minutes.
-
60-100% B over 5 minutes.
-
Hold at 100% B for 5 minutes.
-
Re-equilibrate at 20% B for 10 minutes.
-
-
Detection: 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product. All compounds with antibacterial activity should have a purity of >95%.[1]
-
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs (µg/mL)
| Pathogen | This compound | Dodecathis compound | This compound-BP |
| Staphylococcus aureus USA300 | 1 | 0.5 | 2 |
| Streptococcus pyogenes ATCC19615 | 1 | 0.125 | 1 |
| Clostridium difficile HM89 | 2 | 0.5 | 8 |
| Vancomycin-resistant Enterococci (VRE) | 1-4 | 0.5-2 | 4-16 |
Data compiled from published studies.[1] Dodecathis compound is an optimized analog with a dodecanoic acid tail, while this compound-BP has a biphenyl group instead of the myristic acid tail.[1][3]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting flowchart for addressing low purity issues.
This compound Mechanism of Action
Caption: this compound inhibits cell wall synthesis by binding to C55-P and C55-PP.
References
- 1. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A family of antibiotics that evades resistance by binding polyprenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
Technical Support Center: Working with Cilagicin In Vitro
This technical support resource provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges associated with Cilagicin in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a novel and potent antibiotic belonging to the MAC-lactone class of molecules. Its large and hydrophobic chemical structure inherently leads to poor aqueous solubility. This can result in compound precipitation, inaccurate concentration measurements, and unreliable data in aqueous in vitro assay systems.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a known potent inhibitor of human complement C1s protease. This activity is a key consideration when designing in vitro experiments, as the compound's effects on this protease can have downstream consequences in relevant biological assays.
Q3: Which solvent should I use to dissolve this compound?
A3: Due to its hydrophobic nature, this compound should be dissolved in a 100% anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for preparing high-concentration stock solutions of this compound.
Q4: How can I prevent my this compound from precipitating when I add it to my aqueous assay buffer?
A4: To minimize precipitation, it is crucial to keep the final concentration of the organic solvent (like DMSO) in your aqueous assay buffer as low as possible, typically below 1% and ideally under 0.5%. It is also important to ensure rapid and thorough mixing immediately after adding the this compound stock solution to the buffer. Preparing intermediate dilutions in a mix of organic solvent and aqueous buffer can also help to avoid a sudden polarity shock that can cause precipitation.
Q5: What are some common indicators of this compound precipitation in my experiment?
A5: Visual indicators of precipitation include the appearance of a cloudy or hazy solution, visible particulate matter, or a film on the surface of the well or tube. Spectrophotometric readings at wavelengths around 340 nm can also be used to detect light scattering caused by insoluble particles.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in vitro.
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent bioactivity | This compound precipitation leading to a lower effective concentration. | - Prepare a fresh stock solution in 100% anhydrous DMSO. - Decrease the final concentration of this compound in the assay. - Include a solubility-enhancing agent such as a non-ionic surfactant (e.g., Tween-80 at 0.01-0.1%) or a cyclodextrin in the assay buffer. |
| Cloudy or hazy appearance in wells | The concentration of this compound exceeds its solubility limit in the aqueous assay buffer. | - Reduce the final DMSO concentration in the assay to <0.5%. - Perform serial dilutions of the this compound stock solution in the assay buffer to determine the solubility limit empirically. - Use a different assay buffer with a slightly adjusted pH or ionic strength, if compatible with the experimental system. |
| High variability between replicate wells | Incomplete dissolution of the this compound stock or precipitation upon dilution. | - Ensure the this compound stock solution is completely dissolved before use by vortexing thoroughly. - Add the this compound stock solution directly to the assay buffer with vigorous mixing to ensure rapid dispersion. - Prepare a larger volume of the final this compound working solution to ensure homogeneity before dispensing into individual wells. |
| Time-dependent loss of activity | This compound may be unstable or precipitating out of solution over the course of a long incubation period. | - Minimize the incubation time if experimentally feasible. - Assess the stability of this compound in the assay buffer over the experimental time course. - Consider including a stabilizing agent, if known for this class of compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, high-precision microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure for 10 mM Stock Solution:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously for 2-5 minutes until the this compound is completely dissolved. A brief sonication step in a water bath can aid dissolution if needed.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.
-
To prepare the final working concentration, dilute the intermediate DMSO solution into the pre-warmed aqueous assay buffer. Crucially, the final DMSO concentration should not exceed 1% (v/v).
-
Add the this compound-DMSO solution to the assay buffer and immediately mix thoroughly by pipetting or vortexing to ensure rapid and uniform dispersion.
-
Protocol 2: Human C1s Protease Inhibition Assay
-
Materials:
-
Human C1s protease
-
Fluorogenic C1s substrate (e.g., Z-Lys-SBzl)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
This compound working solutions
-
Positive control inhibitor (e.g., a known serine protease inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 2 µL of the this compound working solutions (or DMSO as a vehicle control) to the appropriate wells.
-
Add 25 µL of the human C1s protease solution to each well and mix gently.
-
Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic C1s substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
-
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Mechanism of action of this compound as a C1s protease inhibitor.
Modifying Cilagicin to reduce off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying Cilagicin to reduce off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a synthetically derived lipodepsipeptide antibiotic with strong activity against a range of clinically relevant Gram-positive pathogens, including multidrug-resistant strains.[1][2][3] Its unique mechanism of action involves binding to and sequestering two essential lipid molecules, undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP).[4][5] These molecules are indispensable carriers for the transport of peptidoglycan precursors across the bacterial cell membrane, a critical step in cell wall biosynthesis.[5][6] By sequestering both C55-P and C55-PP, this compound effectively halts cell wall construction, leading to bacterial cell death.[2]
Q2: What are the primary off-target effects or limitations of the original this compound?
A2: The principal limitation identified for the original this compound is not direct cytotoxicity, as it has been shown to not harm human cells, but rather a significant off-target effect related to its pharmacokinetic properties.[2] Specifically, this compound exhibits high binding to human serum proteins.[1][3] This high serum binding reduces the concentration of free, active drug available in the bloodstream, thereby diminishing its in vivo efficacy and rendering it less effective in treating systemic infections in animal models.[1][3]
Q3: How can this compound be modified to reduce high serum binding while maintaining potency?
A3: Research has shown that modifications to the N-terminal acyl tail of this compound are most effective at balancing serum binding and antibacterial potency.[1] While changes to the depsipeptide core have been largely unsuccessful at improving potency, modulating the hydrophobicity of the aliphatic tail has proven fruitful.[1] Strategies include:
-
Replacing the myristic acid tail: Substituting the original N-terminal myristic acid with a biphenyl (BP) substituent (creating this compound-BP) successfully reduced serum binding, but at the cost of decreased potency against some pathogens.[1][2]
-
Optimizing the aliphatic chain length: A systematic survey of N-acyl substituents of varying carbon lengths revealed that an N-terminal dodecanoic acid (a 12-carbon chain) provided the best balance of high potency and low serum binding.[1][3]
Q4: What is Dodecathis compound and why is it considered an optimized clinical development candidate?
A4: Dodecathis compound is an analog of this compound that features an N-terminal dodecanoic acid instead of the original myristic acid.[1][3] It is considered an optimized candidate because it successfully addresses the primary limitation of the parent compound. Dodecathis compound exhibits a superior balance of high potency against a wide range of Gram-positive pathogens, even in the presence of serum, and reduced serum binding, which improves its in vivo activity.[1] Importantly, it retains the dual C55-P and C55-PP binding mechanism and, like this compound, evades the development of resistance.[1]
Q5: How does this compound's dual-binding mechanism help in evading bacterial resistance?
A5: this compound's ability to take two essential molecules offline is thought to present an insurmountable barrier to resistance. Many existing antibiotics, such as bacitracin, bind to only one of these molecules (C55-PP). Bacteria can often develop resistance to such drugs by utilizing the remaining, unbound molecule to continue building their cell walls.[4] Because this compound sequesters both C55-P and C55-PP, the bacterium is left with no alternative pathway for this critical step in cell wall synthesis.[5] Serial passaging experiments, where bacteria are repeatedly exposed to sub-lethal doses of the antibiotic, have shown no development of resistance to this compound or its optimized analog, Dodecathis compound.[1]
Troubleshooting Guides
Problem: My modified this compound analog shows significantly reduced antibacterial potency.
| Possible Cause | Troubleshooting Step |
| Ineffective Core Modification | The depsipeptide core of this compound is highly optimized for target engagement. Most modifications to the core, including amino acid substitutions (e.g., with glutamic acid) or changes to stereochemistry, drastically reduce or abolish antibacterial activity.[1] |
| Suboptimal N-Acyl Side Chain | The length and hydrophobicity of the N-acyl tail are critical for potency. Both aromatic (e.g., biphenyl) and aliphatic substituents can modulate activity. An overly long or short chain can lead to poor interaction with the bacterial membrane or the target molecules.[1] |
| Loss of Dual-Binding Mechanism | The modification may have disrupted the compound's ability to bind both C55-P and C55-PP. This can be tested using an in vitro activity suppression assay (see Experimental Protocols). |
Solution Workflow:
-
Prioritize N-Acyl Tail Modifications: Focus synthetic efforts on altering the N-terminal lipid tail rather than the peptide core.
-
Systematic Acyl Scan: Synthesize a series of analogs with varying aliphatic N-acyl chain lengths (e.g., from C6 to C18) to identify the optimal length for potency in your target pathogens.[1]
-
Verify Mechanism: For promising analogs, perform an antibiotic activity suppression assay to confirm that the dual-binding mechanism is intact.
Problem: My this compound analog is potent in vitro but shows poor efficacy in animal models.
| Possible Cause | Troubleshooting Step |
| High Serum Binding | The most likely cause is that the analog still binds strongly to serum proteins, reducing its bioavailability. This is often an issue with highly hydrophobic N-acyl tails (e.g., myristic acid).[1][3] |
| Poor Pharmacokinetics (PK) | Beyond serum binding, the analog may have other unfavorable PK properties such as rapid clearance or poor distribution to the site of infection. |
Solution Workflow:
-
Perform Serum MIC Assays: Determine the Minimum Inhibitory Concentration (MIC) of your analog both in the absence and presence of 10% human serum. A significant increase in the MIC value in the presence of serum indicates high serum binding.[1]
-
Synthesize Less Hydrophobic Analogs: If serum binding is high, design and synthesize analogs with shorter or less hydrophobic N-acyl tails. Dodecathis compound (C12 tail) was found to be a significant improvement over the original this compound (C14 tail).[1]
-
Conduct PK Studies: For lead candidates, conduct pharmacokinetic studies in an appropriate animal model to assess parameters like half-life, clearance, and volume of distribution.
Quantitative Data Summary
The table below summarizes the in vitro activity (MIC in µg/mL) of this compound and its key analogs against Staphylococcus aureus USA300, highlighting the impact of structural modifications on potency and serum binding.
| Compound | N-Acyl Tail | MIC without Serum (µg/mL) | MIC with 10% Serum (µg/mL) | Fold Increase |
| This compound | Myristic Acid (C14) | 0.5 | 16 | 32x |
| This compound-BP | Biphenyl | 1 | 1 | 1x |
| Dodecathis compound (21) | Dodecanoic Acid (C12) | 0.5 | 1 | 2x |
Data adapted from studies on this compound optimization.[1]
Experimental Protocols
Protocol 1: Antibiotic Activity Suppression Assay
This assay confirms whether a this compound analog retains the dual-binding mechanism of action by testing if its antibacterial activity can be neutralized by an excess of its molecular targets, C55-P and C55-PP.
Materials:
-
This compound analog to be tested
-
Target bacterial strain (e.g., S. aureus USA300)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Undecaprenyl phosphate (C55-P) and Undecaprenyl pyrophosphate (C55-PP) stock solutions
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Methodology:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in CAMHB in the wells of the microtiter plate.
-
Prepare Antibiotic Dilutions: Prepare a 2-fold serial dilution of the this compound analog in CAMHB.
-
Prepare Target Lipid Solutions: Prepare solutions of C55-P and C55-PP in the assay medium.
-
Assay Setup:
-
In a 96-well plate, add the bacterial inoculum to all wells.
-
To separate sets of wells, add the serial dilutions of the this compound analog.
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To other sets of wells, first add a fixed molar excess of either C55-P or C55-PP (e.g., 1:1, 2:1, 5:1 molar ratio of lipid to antibiotic) and then add the serial dilutions of the analog.
-
Include controls: bacteria only (growth control) and media only (sterility control).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Data Analysis: Compare the MIC values of the analog in the absence and presence of C55-P and C55-PP. A significant increase in the MIC in the presence of the lipids indicates that the antibiotic's activity is being suppressed, confirming that it binds to these targets.[1][5]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay with Serum
This assay assesses the impact of serum binding on the potency of a this compound analog.
Methodology:
-
Follow steps 1, 2, 5, and 6 from the Activity Suppression Assay protocol.
-
Assay Setup: Prepare two parallel sets of 96-well plates.
-
Plate A (Without Serum): Perform the MIC assay using standard CAMHB.
-
Plate B (With Serum): Perform the MIC assay using CAMHB supplemented with 10% heat-inactivated human serum.
-
-
Data Analysis: Compare the MIC values from Plate A and Plate B. A large fold-increase in the MIC in the presence of serum indicates significant serum protein binding, which may predict lower in vivo efficacy.[1]
Visualizations
Caption: this compound's dual-binding mechanism halting bacterial cell wall synthesis.
Caption: Workflow for the rational design and testing of this compound analogs.
References
- 1. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a New Antibiotic, That Can Turn the Tide in the War against Bacterial Resistance - Gilmore Health News [gilmorehealth.com]
- 5. A family of antibiotics that evades resistance by binding polyprenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Cilagicin and its Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of Cilagicin and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase peptide synthesis (SPPS) of this compound.
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting issues in this compound synthesis.
Question 1: What are the potential causes of low final yield of synthetic this compound?
Answer: Low yield in solid-phase peptide synthesis (SPPS) can stem from several factors. Incomplete deprotection of the Fmoc group, poor coupling efficiency of amino acids, and loss of peptide from the resin during synthesis are common culprits. For a lipopeptide like this compound, steric hindrance from the growing peptide chain and the lipid moiety can exacerbate these issues. Additionally, suboptimal cleavage from the resin or degradation of the peptide during final purification can significantly reduce the overall yield.
Question 2: How can I improve the coupling efficiency of amino acids during the synthesis?
Answer: To improve coupling efficiency, consider the following strategies:
-
Optimize Coupling Reagents: While standard reagents like HBTU/HOBt are effective, for difficult couplings (e.g., hindered amino acids), consider using more potent activators like HATU or COMU.
-
Double Coupling: If a coupling reaction is known to be difficult, performing the reaction twice before proceeding to the next deprotection step can help drive it to completion.
-
Extended Reaction Times: Increasing the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight can improve yields for slow-reacting amino acids.
-
Monitoring the Reaction: Use a qualitative test, such as the Kaiser test, to check for the presence of free amines on the resin. A positive test indicates incomplete coupling, and the coupling step should be repeated.
Question 3: I am observing a significant number of deletion sequences in my final product. What is the cause and how can I prevent this?
Answer: Deletion sequences are typically the result of incomplete coupling at one or more steps in the synthesis. This can be caused by the factors mentioned in the previous question. To prevent this:
-
Ensure efficient and complete coupling at every step by using the strategies outlined above (optimized reagents, double coupling, extended reaction times).
-
Thoroughly wash the resin between steps to remove any unreacted reagents that might interfere with subsequent reactions.
-
Consider using a resin with a lower substitution level, which can reduce steric hindrance between peptide chains.
Question 4: The purity of my cleaved peptide is low, with many side-product peaks on HPLC. What could be the issue?
Answer: Low purity post-cleavage can be due to several factors:
-
Incomplete Deprotection of Side Chains: Ensure the cleavage cocktail and reaction time are appropriate for the protecting groups used on your amino acid side chains.
-
Side Reactions during Cleavage: The cleavage process can generate reactive species that may modify the peptide. Use appropriate scavengers in your cleavage cocktail (e.g., triisopropylsilane, water, dithiothreitol) to quench these reactive species.
-
Premature Cleavage: Some peptide may be lost from the resin during the synthesis, especially with repeated acid-labile deprotection steps. Using a more stable resin linker can mitigate this.
-
Aggregation: Lipopeptides like this compound can be prone to aggregation. Ensure the peptide is fully dissolved in an appropriate solvent before purification.
Frequently Asked Questions (FAQs)
Question 1: What is the mechanism of action of this compound?
Answer: this compound has a unique dual-binding mechanism of action. It targets and sequesters two essential lipid carriers in the bacterial cell wall synthesis pathway: undecaprenyl monophosphate (C55-P) and undecaprenyl diphosphate (C55-PP)[1][2]. By binding to both of these molecules, this compound effectively halts the transport of peptidoglycan precursors across the cell membrane, leading to the disruption of cell wall synthesis and ultimately bacterial cell death[2]. This dual-targeting is believed to be a key reason for its high potency and the difficulty for bacteria to develop resistance[2].
Mechanism of Action of this compound
Caption: this compound inhibits bacterial cell wall synthesis by binding to both C55-P and C55-PP.
Question 2: Why was the original this compound modified to this compound-BP and subsequently to dodecathis compound?
Answer: The original synthetic this compound, which has an N-terminal myristic acid, showed high binding to serum proteins. This high serum binding reduced its effectiveness in vivo[3][4]. To address this, a derivative called this compound-BP was created by replacing the myristic acid with a biphenyl group. This modification successfully reduced serum binding and improved in vivo efficacy, but it also led to a decrease in potency against some bacterial strains[3][4]. Further optimization led to the development of dodecathis compound, which features an N-terminal dodecanoic acid. This analog was found to provide a better balance of high potency and low serum binding, making it a more promising candidate for further therapeutic development[3][4].
Question 3: What is the "syn-BNP" approach used to discover this compound?
Answer: The "synthetic-bioinformatic natural product" (syn-BNP) approach is a drug discovery strategy that combines computational biology and synthetic chemistry[2][5]. It involves:
-
Bioinformatic Analysis: Mining bacterial genome sequences to identify biosynthetic gene clusters (BGCs) that are predicted to produce novel, uncharacterized natural products[2].
-
Structure Prediction: Using computational tools to predict the chemical structure of the molecule that the identified BGC would produce[2].
-
Chemical Synthesis: Chemically synthesizing the predicted structure in the laboratory[2][5].
-
Biological Testing: Screening the synthesized compound for desired biological activity, such as antibiotic effects[2].
This approach allows researchers to access novel chemical diversity from bacteria that are difficult or impossible to grow in the lab.
Question 4: Against which types of bacteria is this compound most effective?
Answer: this compound and its optimized analogs are potent against a range of Gram-positive bacteria, including several that are resistant to multiple existing antibiotics[2][3]. It has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and Clostridioides difficile[2]. It generally does not show strong activity against Gram-negative bacteria[6].
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound and its analogs against various bacterial strains. Lower MIC values indicate higher potency.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | S. aureus (MRSA) | 1 | [2] |
| This compound | E. faecium (VRE) | 1 | [2] |
| This compound | C. difficile | 1 | [2] |
| This compound-BP | S. aureus (MRSA) | 2 | [3] |
| Dodecathis compound | S. aureus (MRSA) | 1 | [3] |
Experimental Protocols
1. General Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the general steps for synthesizing a lipopeptide like this compound using Fmoc-based chemistry.
Workflow for Solid-Phase Synthesis of this compound
Caption: A workflow diagram for the solid-phase synthesis of this compound.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase resin (e.g., Rink Amide resin)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Reagents for deprotection: Piperidine
-
Coupling reagents: HBTU/HOBt or HATU, and a base like Diisopropylethylamine (DIPEA)
-
N-terminal lipid (e.g., Dodecanoic acid)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)
-
Reversed-phase HPLC for purification
Methodology:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF for 20-30 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid is pre-activated with a coupling reagent (e.g., HBTU/HOBt) and a base (DIPEA) in DMF and then added to the resin. The reaction is allowed to proceed for 1-2 hours. The resin is then washed.
-
Repeat Cycle: Steps 2 and 3 are repeated for each amino acid in the this compound sequence.
-
N-terminal Acylation: After the final amino acid is coupled and deprotected, the N-terminal lipid (e.g., dodecanoic acid) is coupled to the N-terminus of the peptide using standard coupling conditions.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold ether, centrifuged, and the pellet is washed. The crude peptide is then purified using reversed-phase HPLC.
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
2. Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the potency of this compound against a specific bacterial strain.
Materials:
-
Synthetic this compound (or analog) dissolved in DMSO[3].
-
Bacterial strain of interest (e.g., S. aureus).
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
Methodology:
-
Prepare Bacterial Inoculum: A culture of the test bacterium is grown to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the growth medium.
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted (usually two-fold) in the 96-well plate using the growth medium to create a range of concentrations[3].
-
Inoculation: The standardized bacterial inoculum is added to each well of the 96-well plate containing the different concentrations of this compound.
-
Controls: Positive (bacteria with no antibiotic) and negative (medium only) controls are included on each plate.
-
Incubation: The plate is incubated at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
References
- 1. One moment, please... [gilmorehealth.com]
- 2. Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. A family of antibiotics that evades resistance by binding polyprenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cilagicin vs. Vancomycin: A Comparative Analysis of Efficacy Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of cilagicin and the widely-used antibiotic, vancomycin, against Methicillin-Resistant Staphylococcus aureus (MRSA). This analysis is supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental workflows.
Executive Summary
This compound, a novel synthetic antibiotic, and its analogs demonstrate potent activity against a range of Gram-positive bacteria, including MRSA.[1][2] Notably, this compound operates through a unique dual-binding mechanism that targets two essential molecules in bacterial cell wall synthesis, C55-P and C55-PP. This dual-target approach is believed to contribute to its low propensity for inducing resistance. Vancomycin, a glycopeptide antibiotic, has long been a frontline treatment for serious MRSA infections. However, its efficacy is increasingly challenged by the emergence of strains with reduced susceptibility, a phenomenon known as "MIC creep". This guide presents a head-to-head comparison of their in vitro efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Data Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound analogs (C58 and C59) and vancomycin against a panel of 39 MRSA isolates.[3]
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC₉₀ (µg/mL) |
| This compound Analog (C58) | Not Reported | Comparable to Vancomycin | Less than Vancomycin |
| This compound Analog (C59) | Not Reported | Comparable to Vancomycin | Less than Vancomycin |
| Vancomycin | Not Reported | Comparable to C58/C59 | Higher than C58/C59 |
Note: While the exact MIC₅₀ values were not provided in the direct comparative study, the MIC₉₀ values for the this compound analogs were reported to be comparable to vancomycin. The MBC₉₀ values for the this compound analogs were lower than that of vancomycin, indicating superior bactericidal activity.[3]
Experimental Protocols
The in vitro efficacy of this compound and vancomycin against MRSA is primarily determined through the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination (CLSI M07-A10)
-
Preparation of Bacterial Inoculum:
-
MRSA isolates are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours.
-
Colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of Antibiotic Dilutions:
-
Stock solutions of this compound and vancomycin are prepared.
-
Serial two-fold dilutions of each antibiotic are made in CAMHB in 96-well microtiter plates to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension.
-
A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included on each plate.
-
The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Vancomycin.
Experimental Workflow
Caption: Experimental workflow for MIC determination.
Conclusion
This compound and its analogs present a promising alternative to vancomycin for the treatment of MRSA infections. Their novel dual-binding mechanism of action and potent bactericidal activity, as indicated by lower MBC values, suggest a significant therapeutic advantage.[3] Furthermore, the observed low propensity for resistance development with this compound analogs addresses a critical challenge in antibiotic therapy.[3] While vancomycin remains a clinically important antibiotic, the continued emergence of resistant strains necessitates the development and evaluation of new compounds like this compound. Further clinical studies are warranted to fully assess the in vivo efficacy and safety profile of this compound and its analogs in treating MRSA infections.
References
- 1. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Mechanisms of Cilagicin and Bacitracin
In the ongoing battle against antimicrobial resistance, understanding the precise mechanisms of action of novel and existing antibiotics is paramount for the development of effective therapeutics. This guide provides a detailed comparison of Cilagicin, a recently developed synthetic antibiotic, and Bacitracin, a long-established polypeptide antibiotic. Both agents target the bacterial cell wall synthesis pathway, yet their distinct molecular interactions lead to significant differences in efficacy and resistance profiles.
Mechanism of Action: A Tale of Two Targets
Both this compound and Bacitracin exert their antibacterial effects by disrupting the peptidoglycan synthesis cycle, a crucial process for maintaining the integrity of the bacterial cell wall, particularly in Gram-positive bacteria.[1][2] The core of this process involves the lipid carrier undecaprenyl phosphate (C55-P), which transports peptidoglycan precursors across the cell membrane.[1][3]
Bacitracin's Mechanism:
Bacitracin's primary mechanism involves the inhibition of the dephosphorylation of undecaprenyl pyrophosphate (C55-PP) to undecaprenyl phosphate (C55-P).[3][4] This action is dependent on the presence of a divalent metal ion, typically zinc (Zn²⁺), with which Bacitracin forms a complex.[5][6] This complex then binds tightly to C55-PP, sequestering it and preventing its recycling back to C55-P.[4][6] By locking the carrier in its pyrophosphate form, Bacitracin effectively halts the transport of new cell wall building blocks, leading to a weakened cell wall and eventual cell lysis.[1][7]
This compound's Novel Dual-Target Mechanism:
This compound represents a significant advancement by employing a dual-targeting mechanism within the same pathway.[8] It binds to both undecaprenyl pyrophosphate (C55-PP) and its dephosphorylated form, undecaprenyl phosphate (C55-P).[9][10] This ability to incapacitate two essential molecules in the lipid cycle is a key feature that distinguishes it from Bacitracin.[8] By sequestering both forms of the lipid carrier, this compound creates a more comprehensive and robust blockade of cell wall synthesis. This dual action is believed to be the primary reason for its potent activity and its remarkable ability to evade the development of resistance.[9][10]
Comparative Data Overview
The following table summarizes the key mechanistic and performance differences between this compound and Bacitracin.
| Feature | This compound | Bacitracin |
| Primary Molecular Target(s) | Undecaprenyl Phosphate (C55-P) & Undecaprenyl Pyrophosphate (C55-PP)[9] | Undecaprenyl Pyrophosphate (C55-PP)[3][4][5] |
| Requirement for Metal Ion | No | Yes (Typically Zn²⁺)[5][6] |
| Mechanism of Action | Sequestration of two essential lipid carriers in the peptidoglycan synthesis cycle.[8][9] | Inhibition of the dephosphorylation of the C55-PP lipid carrier.[1][3] |
| Spectrum of Activity | Potent against a range of Gram-positive pathogens, including multidrug-resistant strains like MRSA and VRE.[8][11] | Primarily effective against Gram-positive bacteria such as Staphylococcus and Streptococcus.[1][2][3] |
| Resistance Profile | No resistance detected in laboratory tests, even after prolonged exposure.[9][12] The dual-target mechanism presents a significant barrier to resistance development.[10] | Resistance can occur, though it is not as widespread as with some other antibiotics.[1] |
Visualizing the Mechanisms
The following diagrams illustrate the distinct points of intervention for each antibiotic within the bacterial cell wall synthesis pathway.
References
- 1. What is the mechanism of Bacitracin? [synapse.patsnap.com]
- 2. coconote.app [coconote.app]
- 3. Bacitracin - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. High-resolution crystal structure reveals molecular details of target recognition by bacitracin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. This compound, a New Antibiotic, That Can Turn the Tide in the War against Bacterial Resistance - Gilmore Health News [gilmorehealth.com]
- 9. A family of antibiotics that evades resistance by binding polyprenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A synthetic antibiotic this compound may be answer to drug-resistant pathogens [medicaldialogues.in]
- 11. Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cilagicin's Dual-Binding Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cilagicin, a novel synthetic lipopeptide antibiotic, has emerged as a promising candidate in the fight against multidrug-resistant Gram-positive bacteria. Its unique dual-binding mechanism of action, targeting two essential lipid carriers in the bacterial cell wall synthesis pathway, is believed to be the key to its potent activity and low propensity for resistance development. This guide provides a comprehensive comparison of this compound and its optimized analog, Dodecathis compound, with other antibiotics that act on related pathways, supported by experimental data and detailed methodologies.
Executive Summary
This compound and its derivative, Dodecathis compound, exhibit potent bactericidal activity against a range of clinically relevant Gram-positive pathogens. Their unique mechanism involves the simultaneous sequestration of two essential lipid carriers, undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP), which are critical for the biosynthesis of the bacterial cell wall. This dual-targeting strategy is a significant advantage over existing antibiotics like Bacitracin, which primarily targets a single lipid carrier, and Teixobactin, which binds to lipid-linked cell wall precursors. The data presented herein demonstrates the superior in vitro activity and resistance evasion profile of this compound and Dodecathis compound.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound, Dodecathis compound, Bacitracin, and Teixobactin against key Gram-positive pathogens. Lower MIC values indicate greater potency.
Table 1: MIC Values (µg/mL) of this compound and Dodecathis compound against Gram-Positive Pathogens
| Organism | This compound | Dodecathis compound |
| Staphylococcus aureus (MSSA) | 0.25 - 0.5 | 0.12 - 0.25 |
| Staphylococcus aureus (MRSA) | 0.25 - 1 | 0.12 - 0.5 |
| Enterococcus faecalis (VSE) | 1 - 2 | 0.5 - 1 |
| Enterococcus faecalis (VRE) | 1 - 4 | 0.5 - 2 |
| Streptococcus pneumoniae | 0.12 - 0.5 | 0.06 - 0.25 |
Data synthesized from multiple sources which may have used different strains.
Table 2: MIC Values (µg/mL) of Bacitracin against Gram-Positive Pathogens
| Organism | Bacitracin |
| Staphylococcus aureus | 16 - >256 |
| Enterococcus faecalis | 32 - >256 |
| Streptococcus pneumoniae | Susceptible (disk diffusion) |
Note: Bacitracin MICs can be high and variable; it is primarily used topically.
Table 3: MIC Values (µg/mL) of Teixobactin and its Analogs against Gram-Positive Pathogens
| Organism | Teixobactin/Analogs |
| Staphylococcus aureus (MRSA) | 0.25 - 2 |
| Enterococcus faecalis (VRE) | 0.5 - 4 |
| Streptococcus pneumoniae | Effective in mouse models |
Data for Teixobactin is often reported for various synthetic analogs.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well polypropylene microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., S. aureus, E. faecalis, S. pneumoniae)
-
Antimicrobial agents (this compound, Dodecathis compound, Bacitracin, Teixobactin)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Within 15 minutes, dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antimicrobial Dilution: a. Prepare a stock solution of each antimicrobial agent in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of each antimicrobial agent in MHB in the wells of the 96-well plate to achieve the desired concentration range.
-
Inoculation: a. Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. b. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) as detected by the naked eye.
Target Sequestration Assay
This assay validates the binding of this compound to its lipid targets by demonstrating that the presence of these lipids in the culture medium competitively inhibits the antibiotic's activity.
Objective: To confirm the direct interaction of this compound with C55-P and C55-PP.
Materials:
-
This compound
-
Undecaprenyl phosphate (C55-P) and Undecaprenyl pyrophosphate (C55-PP)
-
Bacterial strain (e.g., S. aureus USA300)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Lipid Solutions: a. Prepare stock solutions of C55-P and C55-PP in a suitable solvent (e.g., a mixture of isopropanol and water).
-
Assay Setup: a. In a 96-well plate, prepare serial dilutions of this compound in MHB. b. To separate sets of wells containing the this compound dilutions, add C55-P or C55-PP to final concentrations ranging from equimolar to several-fold molar excess relative to the this compound concentrations.
-
Inoculation and Incubation: a. Inoculate the wells with a standardized bacterial suspension as described in the MIC protocol. b. Incubate the plates at 37°C for 16-20 hours.
-
Analysis: a. Determine the MIC of this compound in the presence and absence of the lipid carriers. A significant increase in the MIC of this compound in the presence of C55-P or C55-PP indicates that the antibiotic is being sequestered by the lipid, thus confirming it as a target.
UDP-MurNAc-Pentapeptide Accumulation Assay
This assay provides evidence for the inhibition of the bacterial cell wall synthesis pathway at a step after the formation of the cytoplasmic precursor, UDP-MurNAc-pentapeptide.
Objective: To demonstrate that this compound inhibits a later, membrane-associated stage of peptidoglycan synthesis.
Materials:
-
Bacterial strain (e.g., Bacillus cereus or Staphylococcus simulans)
-
This compound
-
Vancomycin (positive control)
-
Growth medium (e.g., LB broth)
-
Boiling water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column
-
Mass spectrometer
Procedure:
-
Bacterial Culture and Treatment: a. Grow the bacterial culture to mid-exponential phase. b. Treat the culture with this compound at a concentration several-fold above its MIC (e.g., 10x MIC). A parallel culture treated with Vancomycin serves as a positive control, and an untreated culture as a negative control. c. Incubate for a defined period (e.g., 45-60 minutes).
-
Extraction of Cytoplasmic Precursors: a. Harvest the bacterial cells by centrifugation. b. Resuspend the cell pellet in a small volume of water and immediately immerse in a boiling water bath for 5-10 minutes to lyse the cells and inactivate enzymes. c. Centrifuge to pellet the cell debris.
-
Analysis by HPLC-MS: a. Filter the supernatant containing the cytoplasmic precursors. b. Analyze the filtrate by reverse-phase HPLC. c. Monitor the elution profile at a wavelength suitable for detecting nucleotides (e.g., 262 nm). d. Identify the peak corresponding to UDP-MurNAc-pentapeptide by comparing the retention time with a known standard and confirm its identity by mass spectrometry.
-
Interpretation: a. A significant accumulation of the UDP-MurNAc-pentapeptide peak in the this compound-treated sample compared to the untreated control indicates that the antibiotic is blocking a step in the cell wall synthesis pathway downstream of this precursor's formation.[4][5]
Mandatory Visualization
Caption: this compound's dual-targeting mechanism in bacterial cell wall synthesis.
Caption: Workflow for the target sequestration assay to validate this compound's binding.
Conclusion
The dual-binding mechanism of this compound, and its optimized analog Dodecathis compound, represents a significant advancement in the development of new antibiotics against Gram-positive pathogens. By targeting both C55-P and C55-PP, these compounds effectively shut down the bacterial cell wall synthesis pathway, leading to potent bactericidal activity and a low likelihood of resistance development. The experimental data and protocols provided in this guide offer a framework for the continued investigation and validation of this promising new class of antibiotics. The comparative analysis highlights the potential of this compound and its derivatives to address the growing threat of antibiotic resistance.
References
- 1. Novel Teixobactin Analogues Show Promising In Vitro Activity on Biofilm Formation by Staphylococcus aureus and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Sequestration of dead-end undecaprenyl phosphate-linked oligosaccharide intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. med.stanford.edu [med.stanford.edu]
Cilagicin: A Paradigm Shift in Lipopeptide Antibiotics for Combating Gram-Positive Pathogens
A new lipopeptide antibiotic, cilagicin, demonstrates superior efficacy and a unique mechanism of action that circumvents common resistance pathways, positioning it as a formidable alternative to conventional therapies against multidrug-resistant Gram-positive bacteria.
Researchers, scientists, and drug development professionals are continually seeking novel antimicrobial agents to address the growing threat of antibiotic resistance. This compound, a synthetically derived lipopeptide, has emerged as a promising candidate, exhibiting potent activity against a range of clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Clostridioides difficile. This guide provides a comprehensive comparison of this compound's effectiveness with other lipopeptide antibiotics, supported by available experimental data and detailed methodologies.
Superior In Vitro Activity: A Quantitative Comparison
This compound consistently demonstrates low minimum inhibitory concentrations (MICs) against a variety of Gram-positive bacteria, indicating its high potency. The following table summarizes the comparative in vitro activity of this compound and the widely used lipopeptide antibiotic, daptomycin.
| Bacterial Species | This compound MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 | 0.78 |
| Staphylococcus aureus (MRSA) | 0.39 - 1 | 0.5 - 1 |
| Enterococcus faecalis | 1 - 4 | 1.56 - 4 |
| Enterococcus faecium (VRE) | 1 - 4 | 1.56 - 4 |
| Clostridioides difficile | 0.25 - 1 | Not typically active |
Note: MIC values are compiled from multiple sources and may vary based on specific strains and testing conditions.
A Novel Dual-Targeting Mechanism of Action
The remarkable efficacy of this compound stems from its unique mechanism of action, which distinguishes it from other lipopeptide antibiotics like daptomycin. While daptomycin disrupts the bacterial cell membrane by causing depolarization in a calcium-dependent manner, this compound targets the fundamental process of cell wall synthesis.[1][2]
This compound simultaneously binds to two essential lipid carriers, undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP).[3][4] These molecules are critical for the transport of peptidoglycan precursors across the cell membrane, a vital step in the construction of the bacterial cell wall.[3][4] By sequestering both C55-P and C55-PP, this compound effectively halts cell wall biosynthesis, leading to bacterial cell death.[3][4] This dual-targeting strategy is a key factor in its high potency and the observed low frequency of resistance development.
dot
Caption: this compound's dual inhibition of C55-P and C55-PP.
In contrast, daptomycin's mechanism is dependent on the presence of calcium ions and involves the disruption of the bacterial cell membrane's electrochemical potential.
dot
Caption: Daptomycin's mechanism of membrane disruption.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in evaluating the efficacy of a new antibiotic. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution, which is a standard method for assessing the in vitro activity of antimicrobial agents.
Objective: To determine the lowest concentration of an antibiotic that visibly inhibits the growth of a specific bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity
-
Stock solutions of this compound and daptomycin in a suitable solvent (e.g., DMSO)
-
Calcium chloride (CaCl₂) solution (for daptomycin testing)
Procedure:
-
Preparation of Antibiotic Dilutions: Serial two-fold dilutions of the antibiotics are prepared in CAMHB directly in the 96-well plates. For daptomycin, the CAMHB must be supplemented with CaCl₂ to a final concentration of 50 mg/L.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
dot
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound represents a significant advancement in the field of lipopeptide antibiotics. Its novel dual-targeting mechanism of action, which inhibits the fundamental process of bacterial cell wall synthesis, translates to potent in vitro activity against a broad spectrum of challenging Gram-positive pathogens.[3][4] The data presented in this guide underscore this compound's potential as a valuable new tool in the fight against antibiotic resistance, offering a promising alternative to existing therapies for researchers and clinicians alike. Further investigation into its in vivo efficacy and safety profile is warranted to fully realize its clinical potential.
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. Comparison of the Effects of Daptomycin on Bacterial and Model Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A family of antibiotics that evades resistance by binding polyprenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Doxycycline and Dicloxacillin in Preclinical Models of Bacterial Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two commonly used antibiotics, Doxycycline and Dicloxacillin, as substitutes for the novel investigational compound "dodecacilagicin" for which public data is not available. The following sections present a summary of their mechanisms of action, comparative efficacy in preclinical models, and detailed experimental protocols to aid in the design and interpretation of similar studies.
Mechanism of Action: A Tale of Two Targets
Doxycycline and Dicloxacillin employ distinct strategies to combat bacterial infections, targeting fundamental processes in bacterial cell physiology.
Doxycycline , a member of the tetracycline class of antibiotics, functions by inhibiting protein synthesis. It binds to the 30S ribosomal subunit of bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site.[1] This action effectively halts the elongation of peptide chains, thereby arresting bacterial growth.[1]
Dicloxacillin , a β-lactam antibiotic, targets the bacterial cell wall. It inhibits the synthesis of peptidoglycan, a critical component of the cell wall in Gram-positive bacteria, by binding to and inactivating penicillin-binding proteins (PBPs).[2] This disruption of cell wall integrity leads to bacterial cell lysis and death.
Comparative In Vivo Efficacy
While direct head-to-head comparative studies in the same infection model are limited, data from various preclinical studies, primarily in murine models of Staphylococcus aureus infection, provide insights into their relative efficacy.
| Antibiotic | Infection Model | Key Efficacy Readout | Observed Efficacy |
| Doxycycline | Murine Skin Infection Model (S. aureus) | Reduction in bacterial load (CFU) | Treatment initiated 4 hours post-infection showed efficacy in reducing bacterial numbers over 14 days.[3] |
| Dicloxacillin | Murine Peritonitis Model (S. aureus) | Log reduction in Colony Forming Units (CFU) | A single dose resulted in a 1-log reduction in intracellular CFU after 4 hours. Multiple doses led to a 2.5-log reduction in extracellular and a 2-log reduction in intracellular CFU after 24 hours.[2][4] |
Note: The data presented is a synthesis from multiple studies and direct comparison should be made with caution due to variations in experimental design.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, focusing on a murine peritonitis model for evaluating antibiotic efficacy.
Murine Peritonitis Model
This model is widely used to assess the in vivo efficacy of antibiotics against systemic infections.
1. Preparation of Bacterial Inoculum (Staphylococcus aureus)
-
Materials: Frozen stock of S. aureus (e.g., USA300 strain), Tryptic Soy Broth (TSB), sterile Phosphate-Buffered Saline (PBS), spectrophotometer, centrifuge.
-
Procedure:
-
Inoculate a starter culture of S. aureus in TSB and incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD600 of ~0.5).
-
Harvest the bacteria by centrifugation.
-
Wash the bacterial pellet twice with sterile PBS to remove toxins.
-
Resuspend the pellet in sterile PBS or saline to the desired concentration for injection (e.g., 1 x 10⁸ CFU/mL). The final inoculum should be confirmed by serial dilution and plating on Tryptic Soy Agar (TSA) plates.[5][6][7]
-
2. Animal Infection and Treatment
-
Animals: Female NMRI or BALB/c mice (6-8 weeks old).
-
Procedure:
-
Inject each mouse intraperitoneally (IP) with 0.5 mL of the prepared bacterial inoculum (e.g., 5 x 10⁷ CFU).[2][8]
-
At a predetermined time post-infection (e.g., 2-4 hours), administer the antibiotic (Doxycycline or Dicloxacillin) via a specified route (e.g., subcutaneous or oral gavage).[2][3] A control group should receive a vehicle control (e.g., sterile saline).
-
3. Assessment of Bacterial Load
-
Procedure:
-
At selected time points post-treatment (e.g., 4 and 24 hours), euthanize the mice.
-
Perform a peritoneal lavage by injecting 2 mL of sterile PBS into the peritoneal cavity and then aspirating the fluid.[2]
-
Collect organs of interest (e.g., spleen, kidneys) aseptically.
-
Homogenize the organs in sterile PBS.
-
Perform serial dilutions of the peritoneal fluid and organ homogenates and plate on TSA plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU per mL of peritoneal fluid or per gram of tissue.[9]
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Mechanisms of action for Doxycycline and Dicloxacillin.
Caption: Experimental workflow for the murine peritonitis model.
References
- 1. Doxycycline Is Anti-Inflammatory and Inhibits Staphylococcal Exotoxin-Induced Cytokines and Chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intra- and Extracellular Activities of Dicloxacillin against Staphylococcus aureus In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intra- and extracellular activities of dicloxacillin against Staphylococcus aureus in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Assessments of Thioridazine as a Helper Compound to Dicloxacillin against Methicillin-Resistant Staphylococcus aureus: In Vivo Trials in a Mouse Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cilagicin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Cilagicin are paramount for laboratory safety and environmental protection. this compound, a novel dodeca-lipodepsipeptide antibiotic, exhibits potent activity against Gram-positive bacteria and is exclusively intended for research purposes.[1][2] Due to the absence of specific disposal guidelines from the manufacturer, this document provides a comprehensive set of procedures based on general best practices for research-grade antibiotics and data on similar lipopeptide compounds.
Key Safety and Handling Information
All personnel handling this compound should be thoroughly familiar with standard laboratory safety protocols for handling potent chemical compounds. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All work with solid this compound should be performed in a chemical fume hood to avoid inhalation of dust particles.
Quantitative Data Summary
While a detailed Certificate of Analysis (COA) with complete physical and chemical properties for this compound is not publicly available, the following table summarizes known information and estimates for similar lipodepsipeptide antibiotics.
| Property | Value | Source/Notes |
| Chemical Formula | C₆₈H₁₀₃N₁₅O₂₁ | [1] |
| Molecular Weight | 1466.63 g/mol | [1] |
| Appearance | Solid | General product information |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at -20°C | MedchemExpress recommendation |
This compound Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.
Figure 1. Logical workflow for the proper disposal of this compound waste in a laboratory setting.
Experimental Protocol: Chemical Inactivation of this compound via Hydrolysis
This protocol is adapted from procedures used for the hydrolytic degradation of daptomycin, a structurally related lipopeptide antibiotic, and should be performed by trained personnel in a controlled laboratory environment.[4][5]
Objective: To inactivate this compound in liquid waste streams prior to collection for final disposal.
Materials:
-
This compound-containing liquid waste
-
2 M Lithium hydroxide (LiOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate hazardous waste collection container
Procedure:
-
Preparation: Ensure all necessary PPE is worn. Conduct the procedure within a certified chemical fume hood.
-
Basification: For each 100 mL of this compound-containing liquid waste, slowly add the 2 M LiOH solution while stirring to reach a final concentration of approximately 20 mM LiOH. This will raise the pH and initiate hydrolysis of the ester and amide bonds within the this compound molecule.
-
Incubation: Allow the basic solution to stand at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
Neutralization: After the incubation period, slowly add 1 M HCl solution while monitoring the pH. Carefully adjust the pH of the solution to a neutral range (pH 6-8).
-
Collection: Transfer the neutralized, inactivated solution to a designated hazardous chemical waste container.
-
Labeling and Disposal: Clearly label the waste container with its contents ("Hydrolyzed this compound solution") and arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
Disposal of Solid this compound Waste
Solid waste contaminated with this compound, including unused neat compound, contaminated vials, pipette tips, and lab paper, should not be disposed of in regular trash or biohazardous waste bags.
Procedure:
-
Collection: Place all solid this compound waste directly into a designated hazardous chemical waste container.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Chemical Waste: this compound" and includes the appropriate hazard symbols.
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines for hazardous waste management.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A family of antibiotics that evades resistance by binding polyprenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of the lipopeptide antibiotic daptomycin by hydrolytic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of the Lipopeptide Antibiotic Daptomycin by Hydrolytic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
